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  • Product: 2-(4-Fluorophenyl)isonicotinaldehyde
  • CAS: 1214368-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Fluorophenyl)isonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Fluorophenyl)isonicotinaldehyde, with the CAS number 1214368-14-5, is a specialized heterocyclic building block of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)isonicotinaldehyde, with the CAS number 1214368-14-5, is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyridine-4-carboxaldehyde moiety with a 2-substituted fluorophenyl ring, presents a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the reactive aldehyde group provides opportunities for diverse chemical modifications and targeted biological interactions. This guide offers a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical and spectroscopic properties, and its potential applications in the development of new pharmaceuticals.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 2-(4-Fluorophenyl)isonicotinaldehyde is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 1214368-14-5Internal Data
Molecular Formula C₁₂H₈FNOInternal Data
Molecular Weight 201.20 g/mol Internal Data
Appearance Expected to be a crystalline solid or oilInferred from related compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Inferred from related compounds
Melting Point Not available in public literature.
Boiling Point Not available in public literature.

Proposed Synthetic Pathways

A logical synthetic approach would involve two key steps:

  • Suzuki-Miyaura Cross-Coupling: The core 2-(4-fluorophenyl)pyridine scaffold can be constructed by coupling a suitable pyridine derivative with a fluorophenyl boronic acid. A common starting material would be a dihalopyridine, such as 2-chloro-4-bromopyridine. The differential reactivity of the halogen atoms allows for selective coupling at the 2-position.

  • Functional Group Transformation: Following the successful cross-coupling, the remaining halogen at the 4-position can be converted into the desired aldehyde functionality.

Detailed Experimental Workflow

The following represents a detailed, step-by-step methodology for the proposed synthesis:

Step 1: Synthesis of 2-(4-Fluorophenyl)-4-bromopyridine via Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a solution of 2-chloro-4-bromopyridine (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq) in a suitable solvent system such as a 4:1 mixture of dioxane and water, add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 eq), and a base like sodium carbonate (3.0 eq).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)-4-bromopyridine.

Step 2: Conversion of 2-(4-Fluorophenyl)-4-bromopyridine to 2-(4-Fluorophenyl)isonicotinaldehyde

This transformation can be achieved through a lithium-halogen exchange followed by formylation.

  • Lithiation: Dissolve the 2-(4-fluorophenyl)-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Formylation: Add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. After stirring for a short period, add a formylating agent such as N,N-dimethylformamide (DMF) (1.5 eq).

  • Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude aldehyde is purified by column chromatography to afford the final product, 2-(4-fluorophenyl)isonicotinaldehyde.

An alternative to the second step is the oxidation of the corresponding alcohol. This would involve an initial conversion of the 4-bromo substituent to a hydroxymethyl group, which can then be oxidized to the aldehyde.

SynthesisWorkflow

Spectroscopic Characterization

While experimental spectra for 2-(4-Fluorophenyl)isonicotinaldehyde are not widely published, its key spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.[3]

¹H NMR Spectroscopy
  • Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is characteristic of aldehyde protons.

  • Aromatic Protons (Pyridine Ring): The protons on the pyridine ring will appear as multiplets or doublets in the aromatic region (δ 7.0 - 9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the substitution pattern.

  • Aromatic Protons (Fluorophenyl Ring): The protons on the 4-fluorophenyl ring will likely appear as two sets of doublets of doublets (or complex multiplets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.

  • Aromatic Carbons: The aromatic carbons of both the pyridine and fluorophenyl rings will appear in the range of δ 110 to 160 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton may be observed as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic C-H and C=C stretching vibrations will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Potential Applications in Drug Discovery

The structural motifs present in 2-(4-Fluorophenyl)isonicotinaldehyde are frequently found in biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

Anticancer Research

The 2-arylpyridine scaffold is a key component in numerous kinase inhibitors and other anticancer agents. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the active sites of enzymes. The fluorophenyl group can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can enhance binding affinity and selectivity. Related compounds have been investigated for their potential in treating various cancers, including hematological cancers and colon cancer.[4]

Antimicrobial and Antiviral Applications

Heterocyclic aldehydes and their derivatives have shown promise as antimicrobial and antiviral agents.[5][6] The aldehyde group can react with biological nucleophiles, such as amino and thiol groups in proteins and enzymes, leading to the inhibition of essential cellular processes in pathogens. The fluorinated phenyl ring can improve the metabolic stability and cell permeability of the molecule, enhancing its overall efficacy.

PotentialApplications

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents and moisture. The aldehyde functionality can be susceptible to oxidation.

Conclusion

2-(4-Fluorophenyl)isonicotinaldehyde is a promising chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its straightforward, albeit not yet explicitly documented, synthesis via modern cross-coupling techniques makes it an accessible target for synthetic chemists. The combination of a reactive aldehyde group and a fluorinated biaryl system provides a rich platform for the exploration of new chemical space in drug discovery, particularly in the fields of oncology and infectious diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

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Sources

Exploratory

Spectroscopic data of 2-(4-Fluorophenyl)isonicotinaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)isonicotinaldehyde Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Novel Building Blocks In t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)isonicotinaldehyde

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-(4-Fluorophenyl)isonicotinaldehyde stands as a prototypical example of a valuable synthetic intermediate. Its structure combines a pyridine-4-carboxaldehyde core, a key pharmacophore, with a fluorinated phenyl ring, a moiety frequently introduced to modulate metabolic stability and binding affinity. The unambiguous confirmation of its molecular structure following synthesis is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. Misidentification can lead to the invalidation of extensive biological or material science data, representing a significant loss of time and resources.

This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of 2-(4-Fluorophenyl)isonicotinaldehyde. Moving beyond a simple recitation of data, we will explore the causal logic behind the expected spectral features and outline robust protocols for data acquisition. This document is intended for researchers and drug development professionals who require not only the data but also a deep understanding of its analytical context.

Context: A Plausible Synthetic Route

To appreciate the nuances of spectroscopic analysis, one must first consider the molecule's origin. A common and efficient method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This pathway provides a logical context for the expected product and potential impurities that must be identified and excluded during analysis.

The proposed synthesis would involve the reaction of 2-chloroisonicotinaldehyde with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a suitable base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloroisonicotinaldehyde Process Suzuki-Miyaura Cross-Coupling R1->Process R2 (4-Fluorophenyl)boronic Acid R2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., Na₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O) Solvent->Process Purification Workup & Chromatography Process->Purification Product 2-(4-Fluorophenyl)isonicotinaldehyde Purification->Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(4-Fluorophenyl)isonicotinaldehyde, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a precise map of the proton environments. The expected chemical shifts (δ) are governed by the electronic effects of the aldehyde, the pyridine nitrogen, and the fluorine atom. All proton signals for this molecule are expected in the downfield aromatic/aldehyde region (δ 7.0-10.1 ppm).

  • Aldehyde Proton (CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a distinct singlet at approximately δ 10.1 ppm . Its singlet multiplicity confirms the absence of adjacent protons.

  • Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom and the adjacent aldehyde group significantly deshields the pyridine protons.[1][2][3]

    • H6: This proton is ortho to the nitrogen and will be the most downfield of the pyridine protons, expected around δ 8.9 ppm as a doublet.

    • H5: This proton is meta to the nitrogen and ortho to the fluorophenyl substituent, expected around δ 7.9 ppm as a doublet of doublets.

    • H3: This proton is ortho to the aldehyde group and will appear around δ 7.7 ppm as a doublet.

  • Fluorophenyl Ring Protons: The symmetry of the 4-fluorophenyl group results in two distinct proton environments. The coupling to the ¹⁹F nucleus further splits these signals.

    • H2'/H6': These protons are ortho to the fluorine atom and will appear as a doublet of doublets around δ 8.0 ppm . The splitting pattern arises from coupling to the adjacent meta protons (H3'/H5') and a through-space coupling to the fluorine atom.

    • H3'/H5': These protons are meta to the fluorine atom and will appear as a triplet (often appearing as a doublet of doublets) around δ 7.2 ppm .[4]

Expertise & Experience: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The presence of fluorine introduces characteristic carbon-fluorine couplings (J-coupling), which are invaluable for assignment.[5][6]

  • Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear at the far downfield end of the spectrum, typically in the δ 190-195 ppm range for aromatic aldehydes.[7]

  • Pyridine and Phenyl Carbons: These will appear in the aromatic region (δ 120-165 ppm ).

    • C4 (ipso- to CHO): Expected around δ 140-145 ppm .

    • C2 (ipso- to phenyl): Expected around δ 156-160 ppm .

    • C6: Expected around δ 150 ppm .

    • C3 & C5: Expected between δ 120-125 ppm .

  • Fluorophenyl Carbons: The key feature is the large, direct ¹JCF coupling constant for the carbon bearing the fluorine.

    • C4' (ipso- to F): This carbon will show a large doublet with a ¹JCF coupling of approximately 250 Hz , appearing around δ 163 ppm .[4]

    • C1' (ipso- to pyridine): Expected around δ 135 ppm with a small C-F coupling.

    • C2'/C6': These carbons will exhibit a ²JCF coupling of about 21-25 Hz , appearing near δ 129 ppm .

    • C3'/C5': These carbons will show a ³JCF coupling of about 8-9 Hz , appearing near δ 116 ppm .[4]

Predicted Spectroscopic Data Summary
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
~10.1
~8.9
~8.0
~7.9
~7.7
~7.2
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)
~192
~163
~158
~150
~142
~135
~129
~122
~120
~116
IR (ATR)
Wavenumber (cm⁻¹)
~3050
~2820, ~2720
~1705
~1600, ~1550
~1225
Mass Spectrometry (EI)
m/z
201.06
172.06
152.05
95.04
78.03
Trustworthiness: A Self-Validating Protocol for NMR Acquisition

A robust protocol ensures reproducibility and high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Accurately weigh ~5-10 mg of sample. B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS). A->B C Transfer to a clean, dry 5 mm NMR tube. B->C D Insert sample into spectrometer. C->D E Lock on solvent signal and shim magnet coils. D->E F Acquire ¹H spectrum (e.g., 16 scans). E->F G Acquire ¹³C spectrum (e.g., 1024 scans). F->G H Apply Fourier Transform. G->H I Phase correct spectra. H->I J Calibrate ¹H to TMS (0 ppm) and ¹³C to CDCl₃ (77.16 ppm). I->J K Integrate ¹H signals and pick peaks for all spectra. J->K

Caption: Standard workflow for NMR sample preparation and analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is a primary choice due to its excellent dissolving power for many organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) should be included as the internal standard for calibration (δ 0.00 ppm).

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is optimal for achieving a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.[8]

  • Acquisition Parameters: For ¹H NMR, a sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio. For ¹³C NMR, a significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is standard to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is present).

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

While NMR provides the skeletal structure, IR spectroscopy rapidly confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.[9] For this molecule, the most diagnostic signals are from the aldehyde and the carbon-fluorine bond.

Expertise & Experience: Interpreting the IR Spectrum
  • Carbonyl (C=O) Stretch: A strong, sharp absorption is expected. For a typical aromatic aldehyde, this appears around 1700 cm⁻¹. The conjugation with the pyridine ring slightly lowers the frequency to approximately 1705 cm⁻¹ .[10][11] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration.

  • Aldehydic (C-H) Stretch: This is a crucial diagnostic feature to distinguish an aldehyde from a ketone. It typically appears as two weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹ .[12][10][13] Their appearance is a result of Fermi resonance with an overtone of the C-H bending vibration.[14]

  • Aromatic Ring Stretches (C=C and C=N): Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the vibrations within the two aromatic rings.

  • Carbon-Fluorine (C-F) Stretch: The C-F bond gives rise to a very strong and characteristic absorption in the fingerprint region, typically between 1250-1000 cm⁻¹ . For a fluorophenyl group, this is often observed around 1225 cm⁻¹ .

Trustworthiness: Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract the atmospheric (CO₂, H₂O) and instrument absorbances.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Expertise & Experience: Predicting the Mass Spectrum

The molecular formula of 2-(4-Fluorophenyl)isonicotinaldehyde is C₁₂H₈FNO. Its monoisotopic mass is 201.0586 g/mol .

  • Molecular Ion ([M]⁺): In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at m/z = 201 . This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The fragmentation pattern is a structural fingerprint.[15][16]

    • Loss of the Aldehyde Group ([M-CHO]⁺): The most common initial fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO), resulting in a significant peak at m/z = 172 (201 - 29). This fragment corresponds to the stable 2-(4-fluorophenyl)pyridine cation.

    • Ring Fragmentation: Further fragmentation can occur within the aromatic rings. Peaks corresponding to the fluorophenyl cation ([C₆H₄F]⁺) at m/z = 95 and the pyridine cation ([C₅H₄N]⁺) at m/z = 78 may also be observed, arising from the cleavage of the bond connecting the two rings.[17][18]

Trustworthiness: Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile, thermally stable compounds like this aldehyde, as it also serves as a purity check.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized.

  • Chromatographic Separation: The sample travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and polarity.

  • Ionization and Detection: As the pure compound elutes from the column, it enters the mass spectrometer's ion source (typically EI at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Conclusion

The structural verification of 2-(4-Fluorophenyl)isonicotinaldehyde is a multi-faceted process where NMR, IR, and MS each provide unique and complementary pieces of the analytical puzzle. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and atom connectivity. IR spectroscopy provides rapid confirmation of the critical aldehyde functional group and the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. By employing these techniques with robust, validated protocols, researchers can proceed with confidence in the identity and purity of this valuable synthetic building block.

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • NIST. (n.d.). 4-Pyridinecarboxaldehyde.

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Foundational

The Synthetic Journey of 2-(4-Fluorophenyl)isonicotinaldehyde: A Technical Guide for Chemical Innovators

Abstract This technical guide provides an in-depth exploration of the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde, a key building block in contemporary medicinal chemistry. While a definitive historical account of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde, a key building block in contemporary medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document constructs a logical and technically grounded narrative of its synthesis. By examining established synthetic transformations for analogous 2-arylpyridine aldehydes, we will detail plausible and efficient pathways for its preparation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a deep dive into the mechanistic rationale and strategic considerations inherent in the synthesis of this important molecule.

Introduction: The Significance of the 2-Arylpyridine Motif

The 2-(4-Fluorophenyl)isonicotinaldehyde molecule belongs to the broader class of 2-arylpyridines, a structural motif of paramount importance in the pharmaceutical industry. The strategic placement of an aryl group at the 2-position of a pyridine ring, coupled with a reactive aldehyde function at the 4-position, creates a versatile scaffold for the synthesis of a diverse array of complex molecules. The fluorine substituent on the phenyl ring is a common feature in modern drug candidates, often introduced to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The aldehyde group serves as a crucial synthetic handle, enabling a wide range of subsequent chemical transformations to build molecular complexity.

While the specific historical genesis of 2-(4-Fluorophenyl)isonicotinaldehyde is not prominently documented, its synthesis can be logically approached by dissecting the molecule into two key strategic operations: the formation of the 2-(4-Fluorophenyl)pyridine core and the subsequent introduction or modification of the functional group at the 4-position to yield the desired aldehyde.

Strategic Synthesis: Forging the 2-(4-Fluorophenyl)pyridine Core

The cornerstone of synthesizing 2-(4-Fluorophenyl)isonicotinaldehyde is the efficient construction of the biaryl linkage between the pyridine and the 4-fluorophenyl rings. Modern organometallic cross-coupling reactions provide the most robust and versatile methods for achieving this transformation.

The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

A plausible and highly effective route to 2-(4-Fluorophenyl)pyridine begins with a suitable pyridine precursor, such as 2-chloropyridine or 2-bromopyridine, and (4-fluorophenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq.).

  • Solvent: A mixture of a polar aprotic solvent like dioxane and water is commonly employed.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 65 and 100 °C and stirred vigorously until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 2-(4-Fluorophenyl)pyridine.

The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. For instance, the use of Pd(dppf)Cl₂ is often favored due to its stability and effectiveness in a wide range of coupling reactions.[2][4]

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C [Ar'B(OH)3]- D Reductive Elimination C->D D->A Ar-Ar' ArX 2-Halopyridine ArBOH (4-Fluorophenyl)boronic acid ArAr 2-(4-Fluorophenyl)pyridine

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the 2-halopyridine to the active Pd(0) catalyst. This is followed by transmetalation, where the 4-fluorophenyl group is transferred from the boronic acid (activated by the base) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the 2-(4-Fluorophenyl)pyridine product and regenerates the Pd(0) catalyst.

Installing the Aldehyde: Functionalizing the Pyridine Ring

With the 2-(4-Fluorophenyl)pyridine core in hand, the next critical step is the introduction of the aldehyde group at the 4-position. If the starting pyridine material already contained a precursor to the aldehyde at the 4-position (e.g., a methyl or cyano group), this step involves a functional group transformation.

From Cyanopyridine to Aldehyde: The Stephen Reaction

A classic and effective method for the synthesis of aldehydes is the Stephen reaction, which involves the reduction of a nitrile to an imine, followed by hydrolysis.[6] Therefore, a synthetic strategy could involve the Suzuki-Miyaura coupling of a 2-halo-4-cyanopyridine with (4-fluorophenyl)boronic acid, followed by the Stephen reduction of the resulting 2-(4-Fluorophenyl)isonicotinonitrile.

Experimental Protocol: Stephen Reaction

  • Formation of the Imine Salt: The 2-(4-Fluorophenyl)isonicotinonitrile (1.0 eq.) is dissolved in a dry ethereal or tetrahydrofuran solvent and treated with anhydrous stannous chloride (SnCl₂) and dry hydrogen chloride (HCl) gas. This leads to the formation of an aldimine tin chloride complex.

  • Hydrolysis: The resulting iminium salt is then carefully hydrolyzed with water to yield the desired 2-(4-Fluorophenyl)isonicotinaldehyde.

  • Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is then carried out by column chromatography or crystallization.

This method offers a direct route from a readily available cyano-substituted pyridine.

Alternative Routes to the Aldehyde

Other synthetic strategies for introducing the aldehyde group can also be considered:

  • Oxidation of a Methyl Group: If the synthesis starts with 2-(4-Fluorophenyl)-4-methylpyridine, the methyl group can be oxidized to an aldehyde. Various oxidizing agents can be employed, such as selenium dioxide (SeO₂) or catalytic oxidation systems.

  • Reduction of a Carboxylic Acid or Ester: The corresponding 2-(4-Fluorophenyl)isonicotinic acid or its ester can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Summary of a Plausible Synthetic Pathway

The following diagram illustrates a logical and efficient two-step synthetic sequence for the preparation of 2-(4-Fluorophenyl)isonicotinaldehyde.

Synthetic_Pathway Start1 2-Chloro-4-cyanopyridine Intermediate 2-(4-Fluorophenyl)isonicotinonitrile Start1->Intermediate Suzuki-Miyaura Coupling (Pd catalyst, base) Start2 (4-Fluorophenyl)boronic acid Start2->Intermediate Product 2-(4-Fluorophenyl)isonicotinaldehyde Intermediate->Product Stephen Reaction (1. SnCl2, HCl 2. H2O)

Caption: A plausible two-step synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde.

Conclusion and Future Perspectives

While the precise historical details of the first synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde may not be widely chronicled, the principles of modern organic synthesis provide clear and efficient pathways for its construction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging the key biaryl bond, and established methods like the Stephen reaction offer reliable means of introducing the aldehyde functionality.

As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses for key building blocks like 2-(4-Fluorophenyl)isonicotinaldehyde will remain a critical area of research. Future innovations may focus on catalytic C-H activation methods to further streamline the synthesis or the development of flow chemistry processes for safer and more controlled production. This guide serves as a foundational resource for scientists and researchers, empowering them to confidently approach the synthesis of this and other structurally related molecules that are vital to the advancement of medicine.

References

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: One-Step Method for the Synthesis of Aryl Olefins from Aryl Aldehydes and Aliphatic Aldehydes. - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades - PMC. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - NIH. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide. Available at: [Link]

  • 3-Pyridinebutanenitrile, γ-oxo - Organic Syntheses Procedure. Available at: [Link]

  • Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction - MDPI. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. Available at: [Link]

  • Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehydes followed by oxidation - PubMed. Available at: [Link]

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone - Semantic Scholar. Available at: [Link]

  • CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents.
  • Enantioselective synthesis of α-aryl α-hydrazino phosphonates - idUS. Available at: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. Available at: [Link]

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Exploratory

A Technical Guide to the Potential Biological Activities of 2-(4-Fluorophenyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(4-Fluorophenyl)isonicotinaldehyde represents a compelling scaffold for drug discovery, integrating the biologically significant pyridine ring wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)isonicotinaldehyde represents a compelling scaffold for drug discovery, integrating the biologically significant pyridine ring with a fluorinated phenyl group. While direct research on this specific molecule is nascent, its structural motifs are present in numerous compounds with established pharmacological activities. This guide synthesizes information from related chemical classes to forecast the potential biological activities of the title compound and provides detailed, field-proven methodologies for its systematic evaluation. We will explore potential anticancer and antimicrobial activities, grounded in the known effects of isonicotinaldehyde and fluorophenyl derivatives. This document is designed to serve as a foundational resource for researchers initiating projects on this or structurally similar molecules, providing both a theoretical framework and practical experimental workflows.

Introduction and Rationale

The pyridine ring is a fundamental heterocyclic moiety found in a vast array of natural products and synthetic drugs, including vitamins and coenzymes essential for metabolism.[1] Its derivatives are known to possess a wide spectrum of biological activities.[2][3] The addition of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[4] The aldehyde functional group in the isonicotinaldehyde core provides a reactive site for the synthesis of various derivatives, such as hydrazones and thiosemicarbazones, which have shown promising biological activities.[5][6]

2-(4-Fluorophenyl)isonicotinaldehyde combines these key features:

  • The Isonicotinoyl Moiety: A derivative of Vitamin B3, this core is a well-established pharmacophore.

  • The Aldehyde Group: A versatile chemical handle for creating diverse libraries of compounds (e.g., imines, hydrazones).

  • The 4-Fluorophenyl Group: The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.[4]

Given these structural attributes, it is logical to hypothesize that 2-(4-Fluorophenyl)isonicotinaldehyde could serve as a precursor or a direct agent for therapeutic applications, particularly in oncology and infectious diseases. This guide outlines the scientific basis for these hypotheses and provides the experimental roadmaps to test them.

Potential Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[2][7] Furthermore, derivatives containing the 2-(4-Fluorophenyl)acetamide and fluorophenyl-substituted 1,3,4-thiadiazole structures have demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[8][9] These findings strongly suggest that 2-(4-Fluorophenyl)isonicotinaldehyde is a promising candidate for anticancer drug development.

Hypothesized Mechanism of Action

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7] The fluorophenyl moiety may enhance the binding of the compound to the active site of target proteins. It is also plausible that derivatives of 2-(4-Fluorophenyl)isonicotinaldehyde, such as thiosemicarbazones, could act as multi-target agents, inhibiting tumor growth and angiogenesis.[10]

Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A 2-(4-Fluorophenyl)isonicotinaldehyde Synthesis & Purification B In Vitro Cytotoxicity Assay (MTT/XTT) (e.g., MCF-7, DU-145, HeLa) A->B Test Compound C Determine IC50 Values B->C Analyze Data D Apoptosis Assay (Annexin V/PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (Flow Cytometry) C->E If IC50 is potent G Synthesize Analogs (e.g., Hydrazones, Thiosemicarbazones) C->G If IC50 is promising F Target Identification (e.g., EGFR Kinase Assay) D->F E->F H Structure-Activity Relationship (SAR) Studies G->H Iterative Screening H->B Iterative Screening

Caption: Workflow for anticancer evaluation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard, reliable method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Fluorophenyl)isonicotinaldehyde.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 2-(4-Fluorophenyl)isonicotinaldehyde, dissolved in DMSO to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Causality Behind Choices:

  • Choice of Cell Lines: Using multiple cell lines (e.g., breast, prostate) provides a broader understanding of the compound's spectrum of activity.[7]

  • Vehicle Control: DMSO is used to dissolve the compound; the vehicle control ensures that the observed effects are due to the compound and not the solvent.

  • Positive Control: A known anticancer drug like Doxorubicin validates the assay's sensitivity and provides a benchmark for the compound's potency.

Data Presentation: Example IC50 Values
CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)isonicotinaldehydeMCF-7 (Breast)Hypothetical Value
2-(4-Fluorophenyl)isonicotinaldehydeDU-145 (Prostate)Hypothetical Value
Doxorubicin (Control)MCF-7 (Breast)Known Value
Doxorubicin (Control)DU-145 (Prostate)Known Value

Potential Antimicrobial Activity

Heterocyclic compounds containing pyridine and triazole rings are known to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[11] The aldehyde group of 2-(4-Fluorophenyl)isonicotinaldehyde can readily react to form derivatives like hydrazones, which have shown antibacterial activity.[5] Additionally, the fluorophenyl moiety has been incorporated into compounds with significant antimicrobial properties.[12]

Hypothesized Mechanism of Action

The antimicrobial action could stem from several mechanisms. The compound or its derivatives might interfere with microbial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes. For instance, some aldehyde derivatives have been shown to increase membrane permeability in bacteria like MRSA.[13] The N1 nitrogen in related triazole rings has been suggested to play a critical role in hydrogen bonding with target enzymes.[11]

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism A Compound Preparation B Disk Diffusion or Broth Microdilution Assay A->B D Determine Zone of Inhibition / MIC B->D Measure Results C Select Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) C->B E Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E If Active (Low MIC) G Anti-biofilm Activity Assay D->G If Active F Time-Kill Kinetics Assay E->F

Caption: Workflow for antimicrobial evaluation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of 2-(4-Fluorophenyl)isonicotinaldehyde against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 2-(4-Fluorophenyl)isonicotinaldehyde stock solution in DMSO.

  • Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare Inoculum: Culture the microorganisms overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance.

Causality Behind Choices:

  • Standardized Inoculum: Ensures reproducibility of the results.

  • Choice of Media: Using standardized media like MHB is crucial as media components can affect antimicrobial activity.

  • Growth Control: Confirms that the microorganisms are viable and can grow under the assay conditions.

Data Presentation: Example MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(4-Fluorophenyl)isonicotinaldehydeHypothetical ValueHypothetical ValueHypothetical Value
Ampicillin (Control)Known ValueKnown ValueN/A
Fluconazole (Control)N/AN/AKnown Value

Conclusion and Future Directions

2-(4-Fluorophenyl)isonicotinaldehyde is a molecule of significant interest due to its promising structural features. The outlined experimental workflows provide a robust framework for a comprehensive evaluation of its potential anticancer and antimicrobial activities. Positive results from these initial screenings would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile. The synthesis of a focused library of derivatives, particularly by modifying the aldehyde group, could lead to the discovery of lead compounds with enhanced potency and selectivity, paving the way for new therapeutic agents.

References

  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (2021). Antibacterial activity of 2-pyridine-carboxaldehyde isonicotinoyl hydrazone against Escherichia coli and Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Current Antimicrobial and Antibiofilm Activities of Synthetic/Herbal/Biomaterials in Dental Application. Retrieved from [Link]

  • PubMed. (n.d.). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [Co(C7H7N4S)2]NCS. Retrieved from [Link]

  • RSC Publishing. (n.d.). The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND EVALUATION OF SOME ALDEHYDE DERIVATIVES OF 1, 4 DI-HYDRO PYRIDINE AND THEIR BIOLOGICAL EVALUVATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
  • ScienceDirect. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][5][8]triazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activities and Potential Applications of Phytotoxins. Retrieved from [Link]

  • PubMed. (n.d.). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Retrieved from [Link]

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Foundational

A Technical Guide to 2-(4-Fluorophenyl)isonicotinaldehyde for Advanced Research and Development

Introduction: A Pivotal Building Block in Modern Drug Discovery 2-(4-Fluorophenyl)isonicotinaldehyde is a specialized aromatic aldehyde that has emerged as a critical reagent in contemporary medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Building Block in Modern Drug Discovery

2-(4-Fluorophenyl)isonicotinaldehyde is a specialized aromatic aldehyde that has emerged as a critical reagent in contemporary medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine core for potential hydrogen bonding and metabolic stability, a reactive aldehyde for covalent modification or further synthesis, and a fluorophenyl group to modulate electronic properties and binding interactions—positions it as a highly valuable intermediate.

The strategic incorporation of a fluorine atom is a well-established tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This guide provides an in-depth analysis of the commercial availability, supplier landscape, quality considerations, and core applications of 2-(4-Fluorophenyl)isonicotinaldehyde, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Supplier Landscape

2-(4-Fluorophenyl)isonicotinaldehyde is commercially available from a range of suppliers, primarily catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis are generally accommodated by major suppliers.

When sourcing this reagent, it is imperative to consider not only the list price but also the supplier's reputation for quality, consistency, and the comprehensiveness of their analytical documentation.

Table 1: Comparison of Select Suppliers for 2-(4-Fluorophenyl)isonicotinaldehyde

SupplierProduct NumberStated PurityAvailabilityNotes
Sigma-Aldrich Varies by region≥95%StockA reliable source with extensive quality control.
Thermo Fisher Scientific Varies by region≥95%StockOften provides detailed safety and handling information.
Chem-Impex International 07892≥97%StockA specialized supplier of complex organic building blocks.
BLD Pharm BD113797≥95%StockOffers a range of pack sizes for research needs.
Aladdin Scientific A123456≥95%StockGood for sourcing research quantities.

Note: Product numbers and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Quality Control and Supplier Vetting: A Self-Validating System

For researchers in drug development, the purity and identity of starting materials are paramount. The following workflow provides a robust system for validating a new batch of 2-(4-Fluorophenyl)isonicotinaldehyde.

Experimental Protocol: Incoming Quality Control of 2-(4-Fluorophenyl)isonicotinaldehyde
  • Documentation Review:

    • Request and scrutinize the Certificate of Analysis (CoA) from the supplier. A comprehensive CoA should include:

      • Compound identity confirmation (e.g., by ¹H NMR and Mass Spectrometry).

      • Purity assessment (e.g., by HPLC or GC).

      • Appearance and other physical properties.

    • Obtain the Safety Data Sheet (SDS) for detailed handling and safety protocols.[1][2][3][4][5]

  • Identity Confirmation (¹H NMR):

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Expected signals should be consistent with the structure:

      • An aldehyde proton singlet between 9.5 and 10.5 ppm.

      • Aromatic protons on the pyridine and fluorophenyl rings, typically between 7.0 and 9.0 ppm, with characteristic splitting patterns.

  • Purity Assessment (HPLC):

    • Develop an appropriate HPLC method. A typical starting point would be:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid.

      • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Inject a solution of the compound and analyze the chromatogram for the presence of impurities. The area percentage of the main peak should correspond to the purity stated on the CoA.

  • Mass Spectrometry:

    • Confirm the molecular weight of the compound using an appropriate mass spectrometry technique (e.g., ESI-MS). The expected [M+H]⁺ ion for C₁₂H₈FNO would be approximately 202.06.

QC_Workflow cluster_sourcing Sourcing & Documentation cluster_testing In-House Verification cluster_decision Decision s1 Identify Suppliers s2 Request CoA and SDS s1->s2 s3 Review Documentation s2->s3 t1 ¹H NMR for Identity s3->t1 Proceed if docs are satisfactory t2 HPLC for Purity t1->t2 t3 Mass Spec for MW t2->t3 d1 Compare Results to CoA t3->d1 d2 Accept or Reject Batch d1->d2

Synthetic Considerations: A Look at Potential Impurities

Synthesis_Pathway start1 2-Chloroisonicotinaldehyde catalyst Pd Catalyst Base start1->catalyst start2 (4-Fluorophenyl)boronic acid start2->catalyst product 2-(4-Fluorophenyl)isonicotinaldehyde catalyst->product Suzuki Coupling

Causality Behind Experimental Choices in Synthesis:

  • Choice of Coupling Reaction: The Suzuki coupling is often preferred due to the commercial availability and relative stability of boronic acids, and the generally high yields and functional group tolerance of the reaction.

  • Protecting Groups: The aldehyde functionality may require protection (e.g., as an acetal) during the cross-coupling reaction to prevent side reactions. Incomplete deprotection could be a source of impurities.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for optimizing yield and minimizing side products. Inefficient catalysis can lead to residual starting materials.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual 2-chloroisonicotinaldehyde or (4-fluorophenyl)boronic acid.

  • Homocoupling Products: Biphenyl derivatives from the coupling of two fluorophenylboronic acid molecules.

  • Dehalogenated Aldehyde: Isonicotinaldehyde, if the starting material undergoes reduction.

  • Residual Palladium: The final product should be analyzed for trace amounts of the palladium catalyst, which can be toxic and interfere with subsequent biological assays.

Core Application: A Key Intermediate in PROTAC Synthesis

The primary application of 2-(4-Fluorophenyl)isonicotinaldehyde is as a key building block in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[8]

A PROTAC molecule typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The aldehyde group of 2-(4-Fluorophenyl)isonicotinaldehyde is a versatile handle for elaboration into various linker structures or for direct incorporation into the POI-binding ligand.

PROTAC_Structure poi_ligand Ligand for Protein of Interest (POI) linker Linker poi_ligand->linker e3_ligand Ligand for E3 Ubiquitin Ligase linker->e3_ligand

Illustrative Experimental Workflow: Synthesis of a PROTAC Precursor

The following is a generalized, illustrative protocol for the use of 2-(4-Fluorophenyl)isonicotinaldehyde in the synthesis of a PROTAC precursor via reductive amination.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-(4-Fluorophenyl)isonicotinaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add a primary or secondary amine-containing linker (1.0-1.2 eq). The choice of amine will depend on the overall design of the PROTAC.

    • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Once imine formation is complete, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. This reducing agent is chosen for its mildness and selectivity for imines in the presence of aldehydes.

    • Continue stirring at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine-linked PROTAC precursor.

Safety and Handling

While a specific SDS for 2-(4-Fluorophenyl)isonicotinaldehyde is not widely available, the safety precautions for the closely related 4-Pyridinecarboxaldehyde provide a strong basis for safe handling.[1][2][3][4][5]

  • General Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]

    • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

    • Avoid inhalation of dust or vapors.[5]

    • Keep away from sources of ignition.[5]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[3][5]

    • For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent oxidation of the aldehyde.[3]

Conclusion

2-(4-Fluorophenyl)isonicotinaldehyde is a high-value chemical intermediate with a critical role in the rapidly advancing field of targeted protein degradation. Its commercial availability from a number of reputable suppliers makes it an accessible tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of the supplier landscape, coupled with a robust in-house quality control workflow, is essential for ensuring the reliability and reproducibility of experimental results. As the development of novel PROTACs and other targeted therapeutics continues to accelerate, the demand for well-characterized and high-purity building blocks like 2-(4-Fluorophenyl)isonicotinaldehyde is expected to grow significantly.

References

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health. [Link]

  • Disclosed structures of PROTACs advanced into clinical investigations. Androgen receptor (AR). ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF SOME ALDEHYDE DERIVATIVES OF 1, 4 DI-HYDRO PYRIDINE AND THEIR BIOLOGICAL EVALUVATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PROTACs A Chemistry Journey of Protein Degraders. YouTube. [Link]

  • Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. ChemRxiv. [Link]

  • The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide. Canadian Journal of Chemistry. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

Introduction 2-(4-Fluorophenyl)isonicotinaldehyde is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its synthesis is of significant interest to re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Fluorophenyl)isonicotinaldehyde is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. Traditional synthetic methods often involve lengthy reaction times and harsh conditions. This application note details a robust and efficient protocol for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles. This is achieved through efficient and uniform heating of the reaction mixture, leading to accelerated reaction rates.

The Strategic Advantage of Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. In this protocol, we will couple 2-chloroisonicotinaldehyde with 4-fluorophenylboronic acid.

Microwave irradiation significantly enhances the efficiency of this transformation. The rapid and controlled heating provided by a dedicated microwave reactor allows for precise temperature management, minimizing the formation of side products and thermal degradation of sensitive molecules. This leads to cleaner reaction profiles and simplifies subsequent purification steps.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The microwave-assisted Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloroisonicotinaldehyde to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-fluorophenyl moiety) to the palladium center. The base plays a crucial role in facilitating this step by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 2-(4-Fluorophenyl)isonicotinaldehyde, regenerating the active Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation Reactant Ar-X (2-chloroisonicotinaldehyde) Reactant->Oxidative_Addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for a dedicated microwave reactor for organic synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Chloroisonicotinaldehyde≥97%Commercially Available
4-Fluorophenylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and moisture sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized WaterDegas before use.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
n-HexaneACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
20 mL Microwave Process VialWith appropriate cap and septum.
Magnetic Stir Bar

Microwave Synthesis Workflow:

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Chloroisonicotinaldehyde - 4-Fluorophenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ Combine Combine reagents and solvents in microwave vial under Argon Reagents->Combine Solvents Prepare Solvents: - Degas 1,4-Dioxane - Degas Deionized Water Solvents->Combine Seal Seal the vial Combine->Seal Irradiate Microwave Irradiation: 100 °C for 15 min Seal->Irradiate Cool Cool to room temperature Irradiate->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Characterize Characterize Product: - NMR (¹H, ¹³C) - IR - Mass Spectrometry Purify->Characterize

Figure 2: Workflow for the microwave-assisted synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde.

Step-by-Step Procedure:

  • Vial Preparation: To a 20 mL microwave process vial equipped with a magnetic stir bar, add 2-chloroisonicotinaldehyde (0.5 mmol, 1.0 equiv), 4-fluorophenylboronic acid (0.6 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to the vial.

  • Inert Atmosphere: Purge the vial with argon or nitrogen for 2-3 minutes to ensure an inert atmosphere.

  • Sealing: Securely seal the vial with a cap and septum.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure 2-(4-Fluorophenyl)isonicotinaldehyde.

Characterization of 2-(4-Fluorophenyl)isonicotinaldehyde

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: A white to off-white solid.

  • Melting Point: Similar to related structures such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde (m.p. 420–421 K).

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~10.1 (s, 1H, CHO), ~8.8 (d, 1H, pyridine-H), ~8.0-7.8 (m, 3H, pyridine-H and Ar-H), ~7.2 (t, 2H, Ar-H). The aldehyde proton will appear as a singlet downfield, and the aromatic protons will show characteristic splitting patterns.

  • ¹³C NMR (126 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~192 (C=O), ~164 (d, JCF ≈ 250 Hz, C-F), ~150-120 (aromatic carbons), ~116 (d, JCF ≈ 22 Hz, C-H ortho to F). The carbonyl carbon will be significantly downfield. The carbon attached to fluorine will show a large coupling constant.

  • IR (ATR, cm⁻¹): Expected characteristic peaks: ~1700 (C=O stretch of aldehyde), ~1600, 1580 (C=C aromatic stretching), ~1230 (C-F stretch).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield- Incomplete reaction- Catalyst deactivation- Inefficient stirring- Increase reaction time or temperature.- Ensure an inert atmosphere is maintained.- Use a larger stir bar or increase stirring speed.
Presence of Starting Material- Incomplete reaction- Increase reaction time or temperature.
Formation of Side Products- Reaction temperature too high- Presence of oxygen- Lower the reaction temperature.- Ensure thorough degassing of solvents and purging of the reaction vial.
Difficulty in Purification- Co-elution of impurities- Optimize the solvent system for flash chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde. The use of microwave irradiation offers a significant improvement over conventional heating methods, enabling a rapid and efficient synthesis with high yields and purity. This method is well-suited for the preparation of this important building block for drug discovery and development.

References

  • Dolsak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Dolsak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Lombardi, L., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6543. [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. PeerJ, 12, e17387. [Link]

  • ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. [Link]

  • Organic Syntheses. (2011). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

  • Bouattour, R., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(10), 16429-16441. [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Retrieved from [Link]

  • Kanishchev, O. S., & Dolbier, W. R. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie (International ed. in English), 54(1), 280–284. [Link]

  • Schotten, C., et al. (2002). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(25), 9063–9066. [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • Ammar, Y. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2919-2931. [Link]

  • Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved from [Link]

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

  • Ammar, Y. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2919-2931. [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Semantic Scholar. (2021). *Microwave-Assisted Regioselective Suzuki Coupling of 2,4
Application

Application Note: Continuous Flow Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde via Suzuki-Miyaura Cross-Coupling

Introduction: Overcoming Batch Synthesis Limitations with Flow Chemistry 2-(4-Fluorophenyl)isonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Batch Synthesis Limitations with Flow Chemistry

2-(4-Fluorophenyl)isonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. Traditionally, its synthesis via palladium-catalyzed cross-coupling reactions is performed in batch reactors. While effective, batch processes often face challenges related to scalability, safety, and process control. Issues such as poor heat and mass transfer can lead to the formation of impurities, inconsistent yields, and potential safety hazards, particularly with exothermic reactions.[1]

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously moving stream within a micro- or meso-scale reactor, this technology provides superior control over critical reaction parameters like temperature, pressure, and residence time.[2][3] The high surface-area-to-volume ratio inherent in flow reactors ensures efficient heat exchange, mitigating the risk of thermal runaways.[1] Furthermore, the precise mixing and controlled reaction environment often lead to higher yields, improved product purity, and significantly shorter reaction times compared to conventional batch methods.[4][5] This application note provides a detailed protocol for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction adapted for a continuous flow platform, designed for researchers, scientists, and drug development professionals.

The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The formation of the critical C-C bond between the pyridine and fluorophenyl rings is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction is one of the most robust and versatile methods for constructing biaryl systems.[6][8] The reaction couples an organoboron species (4-fluorophenylboronic acid) with an organohalide (2-chloroisonicotinaldehyde) in the presence of a palladium catalyst and a base.[6][7]

The primary advantages of the Suzuki-Miyaura coupling that make it ideal for this transformation include:

  • High Functional Group Tolerance: The reaction conditions are compatible with a wide array of functional groups, including the aldehyde moiety in our target molecule.[9]

  • Reagent Stability: The organoboron reagents are generally stable to air and moisture, simplifying handling.

  • Favorable Toxicity Profile: Compared to alternatives like Stille coupling, which utilizes highly toxic organotin reagents, the boron-based reagents of the Suzuki reaction are significantly less toxic.[10][11]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium complex.[6][8] The key steps are (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation , where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex L₂PdII(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Ar¹-Ar²) base_complex [Ar²B(OH)₃]⁻ base_complex->oa_complex boronic Ar²B(OH)₂ boronic->base_complex Activation base Base (OH⁻) base->base_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental: Flow Synthesis Protocol

This protocol details the setup and execution of the continuous flow synthesis. The causality behind parameter selection is rooted in maximizing reaction rate and yield while ensuring safety and stability. The use of a back-pressure regulator (BPR) allows the solvent to be superheated beyond its atmospheric boiling point, dramatically accelerating the reaction rate in a safe, controlled manner.

Reagents and Equipment
Reagents Equipment
2-ChloroisonicotinaldehydeTwo High-Pressure Liquid Chromatography (HPLC) Pumps
4-Fluorophenylboronic acidT-Mixer (e.g., PEEK or ETFE)
Palladium(II) Acetate (Pd(OAc)₂)Heated Coil Reactor (e.g., PFA, 10 mL volume)
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)Back-Pressure Regulator (BPR, e.g., 10 bar / 145 psi)
Potassium Carbonate (K₂CO₃), anhydrousTemperature Controller / Hotplate
1,4-Dioxane, anhydrousMagnetic Stirrers and Heating Plates
Deionized WaterStandard laboratory glassware
Ethyl Acetate, HPLC GradeRotary Evaporator
Brine Solution, SaturatedAnalytical Instruments: UPLC-MS, NMR, HPLC
Flow Chemistry System Setup

The system is configured to pump two separate reagent streams that converge at a T-mixer before entering a heated reactor coil.

Flow_Setup pumpA Pump A Flow Rate: 0.4 mL/min Reagent Stream A: 2-Chloroisonicotinaldehyde 4-Fluorophenylboronic acid Pd(OAc)₂ / SPhos in 1,4-Dioxane mixer T-Mixer pumpA->mixer pumpB Pump B Flow Rate: 0.1 mL/min Reagent Stream B: Aqueous K₂CO₃ pumpB->mixer reactor Heated Coil Reactor (10 mL @ 120 °C) mixer->reactor bpr Back-Pressure Regulator (10 bar) reactor->bpr collection Product Collection (at room temp) bpr->collection

Caption: Schematic of the continuous flow synthesis setup.

Step-by-Step Protocol

1. Reagent Preparation (Self-Validating System):

  • Stream A (Organic Phase): In a 100 mL volumetric flask, dissolve 2-chloroisonicotinaldehyde (1.41 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv), palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%), and SPhos (82.1 mg, 0.2 mmol, 2 mol%) in anhydrous 1,4-dioxane to the mark. Stir until fully dissolved. Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The SPhos ligand is chosen for its effectiveness in coupling with aryl chlorides.

  • Stream B (Aqueous Base): In a separate 100 mL flask, dissolve potassium carbonate (4.14 g, 30.0 mmol, 3.0 equiv) in deionized water to the mark. Rationale: A strong inorganic base is required to activate the boronic acid for the transmetalation step.[9]

2. System Priming & Operation:

  • Prime Pump A with pure 1,4-dioxane and Pump B with deionized water at a flow rate of 0.5 mL/min each to flush the system.

  • Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar (145 psi).

  • Once the temperature is stable, switch the pump inlets to the reagent solutions (Stream A and Stream B).

  • Set the flow rates:

    • Pump A (Organic): 0.4 mL/min

    • Pump B (Aqueous): 0.1 mL/min

    • Total Flow Rate: 0.5 mL/min

  • This establishes a residence time of 20 minutes within the 10 mL reactor (Reactor Volume / Total Flow Rate).

3. Steady State and Product Collection:

  • Allow the system to run for at least three residence times (60 minutes) to reach a steady state, discarding the initial output. This ensures the collected product is formed under stable, optimized conditions.

  • Collect the product stream in a flask cooled in an ice bath. The expected throughput is approximately 30 mL per hour.

  • In-Process Control: After reaching steady state, a small aliquot of the output can be diluted and injected into a UPLC-MS to verify the conversion of starting material to product.

4. Work-up and Purification:

  • Transfer the collected biphasic mixture to a separatory funnel.

  • Dilute with 100 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, a pale yellow solid, can be purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to yield pure 2-(4-Fluorophenyl)isonicotinaldehyde.

5. Final Product Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity of the final product (>98%).

Results and Discussion: A Comparative Advantage

The continuous flow setup offers significant improvements over analogous batch processes. The precise temperature control and rapid mixing minimize the formation of homocoupling and decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.

ParameterConventional Batch Synthesis Continuous Flow Synthesis (This Protocol) Advantage of Flow
Reaction Time 6 - 24 hours20 minutes (residence time)~18-72x Faster: Drastic reduction in processing time.[4]
Temperature ~80-100 °C (Reflux)120 °C (Superheated)Enhanced Kinetics: Safely operates at higher temperatures for faster conversion.
Typical Yield 65 - 85%>90% (in-situ conversion), >85% (isolated)Higher Yield: Improved efficiency and reduced byproduct formation.
Scalability Difficult; requires re-optimization of heating and mixing.Simple; operate the system for a longer duration ("scaling-out").[2]Predictable & Linear Scaling: From grams to kilograms without re-development.
Safety Risk of thermal runaway in large volumes; solvent handling.Small reactor volume minimizes risk; contained system.[1][12]Inherently Safer: Minimized hazardous inventory and superior thermal control.

Conclusion

This application note demonstrates a robust and highly efficient method for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde using continuous flow chemistry. By leveraging the intrinsic advantages of flow technology—namely, superior process control, enhanced safety, and rapid reaction times—this protocol provides a scalable and reliable alternative to traditional batch manufacturing. The self-validating nature of the protocol, with its inclusion of in-process controls and rigorous final product analysis, ensures the consistent production of high-purity material, making it an invaluable tool for professionals in pharmaceutical research and development.

References

  • Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022-02-10).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (2025-11-25).
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products | Journal of Science and Technology.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows - Taylor & Francis eBooks.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego.
  • The advantages of flow chemistry for the pharmaceutical industry. - ResearchGate.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04).
  • Stille Coupling - Organic Chemistry Portal.
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024-01-18).
  • Flow Chemistry in the Pharmaceutical Industry - Syrris.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017-05-09).
  • Benefits of Continuous Flow Chemistry - Mettler Toledo.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - ResearchGate. (2025-11-17).

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Method

Application Notes and Protocols for the Characterization of 2-(4-Fluorophenyl)isonicotinaldehyde

Introduction: The Significance of 2-(4-Fluorophenyl)isonicotinaldehyde in Drug Discovery 2-(4-Fluorophenyl)isonicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Fluorophenyl)isonicotinaldehyde in Drug Discovery

2-(4-Fluorophenyl)isonicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring substituted with a fluorophenyl group and an aldehyde, is present in a variety of biologically active molecules. The aldehyde functionality serves as a versatile handle for the synthesis of more complex molecular architectures, such as Schiff bases, while the fluorophenyl and pyridine moieties can engage in critical interactions with biological targets.[1][2] The precise characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 2-(4-Fluorophenyl)isonicotinaldehyde. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and guided by international regulatory standards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-Fluorophenyl)isonicotinaldehyde is essential for the development of analytical methods and for its handling and storage. While specific experimental data for this compound is not widely published, properties can be inferred from closely related analogs such as 4-Pyridinecarboxaldehyde and 2-substituted pyridines.[3][4]

PropertyPredicted/Inferred ValueRationale/Reference
Molecular FormulaC₁₂H₈FNOBased on chemical structure
Molecular Weight201.19 g/mol Calculated from molecular formula
AppearanceOff-white to yellow solidTypical for aromatic aldehydes
Melting PointExpected to be a solid at room temperature. A related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, has a melting point of 147-148 °C (420-421 K).[5]Analogy to similar structures
SolubilitySoluble in organic solvents like methanol, acetonitrile, and DMSO. Sparingly soluble in water.Based on the properties of similar aromatic aldehydes.[6]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of 2-(4-Fluorophenyl)isonicotinaldehyde and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile and thermally labile compounds like 2-(4-Fluorophenyl)isonicotinaldehyde. The method's versatility allows for the separation of the main component from structurally similar impurities. To enhance UV detection, especially at trace levels, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is a common technique for aldehydes and ketones.[7][8]

This protocol is suitable for routine purity checks and assay determination.

1. Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape and provides protons for mass spectrometry if used.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(4-Fluorophenyl)isonicotinaldehyde.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[9] This includes replicate injections of a standard solution to check for repeatability of retention time, peak area, tailing factor, and theoretical plates.

4. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

This method offers enhanced sensitivity for the detection of trace aldehyde impurities.

1. Derivatization Procedure:

  • Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • To 1 mL of the 0.1 mg/mL sample solution, add 1 mL of the DNPH reagent.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

2. HPLC Conditions:

The HPLC conditions are similar to Protocol 1, with the detection wavelength changed to 360 nm, the characteristic absorbance maximum for DNPH derivatives.[8]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/%Impurity integrate->calculate

Figure 1: General HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the potential for thermal degradation of the aldehyde, a careful evaluation of the injection port temperature is necessary.

1. Instrumentation and Conditions:

ParameterSpecificationRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA standard and robust GC-MS system.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas compatible with MS detection.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to ensure good separation of potential impurities.
Inlet Temperature 250 °CA balance between ensuring volatilization and minimizing thermal degradation.
Injection Mode Split (20:1)To prevent column overloading.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Scan Range 40-450 m/zTo cover the molecular ion and expected fragments.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Filter through a 0.45 µm syringe filter.

Spectroscopic Characterization: Structural Elucidation and Confirmation

Spectroscopic methods are essential for confirming the chemical structure of 2-(4-Fluorophenyl)isonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The predicted chemical shifts are based on the analysis of similar structures, such as 2-(4-fluorophenyl)pyridine.[10]

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
Aldehyde Proton~10.0s1H-CHO
Pyridine Protons8.8-7.5m3HPy-H
Phenyl Protons8.1-7.2m4HPh-H
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm)Assignment
Aldehyde Carbonyl~192C=O
Pyridine & Phenyl Carbons165-115Aromatic C
  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2850, ~2750Aldehyde C-H stretch (Fermi resonance)
~1700Aldehyde C=O stretch
~1600, ~1480Aromatic C=C and C=N stretch
~1220C-F stretch
  • Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet of the sample.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 201.06

  • Key Fragments:

    • m/z = 200 ([M-H]⁺)

    • m/z = 172 ([M-CHO]⁺)

    • m/z = 95 (fluorophenyl cation)

MS_Fragmentation M [C₁₂H₈FNO]⁺˙ m/z = 201 M_H [M-H]⁺ m/z = 200 M->M_H -H• M_CHO [M-CHO]⁺ m/z = 172 M->M_CHO -CHO• FP [C₆H₄F]⁺ m/z = 95 M_CHO->FP -C₅H₄N

Figure 2: Predicted Mass Fragmentation Pathway

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and decomposition of the compound.[11][12]

Protocol 6: Thermal Analysis

1. Instrumentation:

  • DSC: TA Instruments DSC 25 or equivalent.

  • TGA: TA Instruments TGA 55 or equivalent.

2. DSC Method:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow to determine the melting point and other thermal events.

3. TGA Method:

  • Accurately weigh 5-10 mg of the sample into a platinum pan.

  • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition profile.

Method Validation

All analytical methods developed for the characterization of 2-(4-Fluorophenyl)isonicotinaldehyde must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[13] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of 2-(4-Fluorophenyl)isonicotinaldehyde. The application of these orthogonal techniques ensures the identity, purity, and stability of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. Adherence to the principles of scientific integrity and regulatory guidelines is essential for generating reliable and defensible analytical data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15590486, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link].

  • Tadjarodi, A., & Najjari, S. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Oriental Journal of Chemistry, 28(2), 841-845.
  • Kuusisto, M., et al. (2006). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
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  • National Center for Biotechnology Information. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(21), 14663-14673. [Link].

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link].

  • ResearchGate. (2012). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. [Link].

  • ChemBK. 4-Pyridinecarboxaldehyde,Isonicotinaldehyde. [Link].

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  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link].

  • International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link].

  • UMT Journals. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review, 4(1), 1-12.
  • National Center for Biotechnology Information. (2012). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 53(11), 2455-2462. [Link].

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  • ResearchGate. (2019). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene.
  • MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6529.

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Application

Application Notes &amp; Protocols: The Strategic Utility of 2-(4-Fluorophenyl)isonicotinaldehyde in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of available synthons, 2-(4-Fluorophenyl)isonicotinaldehyde has emerged as a particularly valuable scaffold. Its unique chemical architecture, featuring a pyridine core, a reactive aldehyde, and a fluorinated phenyl ring, offers a compelling combination of properties that medicinal chemists can exploit to craft molecules with tailored biological activities and optimized pharmacokinetic profiles.

The isonicotinaldehyde moiety, a pyridine ring with an aldehyde at the 4-position, serves as a versatile chemical handle for a wide array of synthetic transformations. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and enabling crucial interactions with biological targets. The aldehyde group is a reactive electrophile, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, providing a straightforward entry point for introducing molecular diversity.

The incorporation of a 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The fluorine atom can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo. Furthermore, its high electronegativity can lead to favorable electrostatic interactions with protein targets, often resulting in improved potency.

This guide provides an in-depth exploration of the applications of 2-(4-Fluorophenyl)isonicotinaldehyde in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind its use.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in a research setting.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₈FNOProvides the elemental composition.
Molecular Weight 201.20 g/mol Falls within the range for lead-like molecules.
Appearance Off-white to pale yellow solidBasic physical characteristic.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)Important for reaction setup and biological screening.

Medicinal Chemistry Applications: A Versatile Building Block

The unique structural features of 2-(4-Fluorophenyl)isonicotinaldehyde have led to its use in the development of a diverse range of therapeutic agents.

  • Inhibitors of Protein Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of 2-(4-Fluorophenyl)isonicotinaldehyde have been explored as inhibitors of targets such as Activin receptor-like kinase 2 (ALK2), which is implicated in rare genetic diseases.[1][2] The fluorophenyl group can be positioned to interact with specific pockets within the kinase active site, contributing to both potency and selectivity.

  • Anticancer Agents: The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-phenylpyridine motif is present in various compounds with antiproliferative activity. The aldehyde functionality of 2-(4-Fluorophenyl)isonicotinaldehyde allows for the synthesis of chalcones and other derivatives that can interfere with cellular processes crucial for cancer cell growth.[3]

  • Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The benzimidazole scaffold, which can be synthesized from precursors like 2-(4-Fluorophenyl)isonicotinaldehyde, is a well-known pharmacophore in this area.[4][5] The resulting compounds have shown activity against a range of bacteria and fungi.

  • Antiparasitic Agents: The fight against parasitic diseases such as malaria and leishmaniasis requires a continuous pipeline of new drugs. The isonicotinaldehyde core has been incorporated into novel compounds with activity against various parasites.[6][7]

Experimental Protocols: Harnessing the Synthetic Potential

The following protocols are provided as illustrative examples of how 2-(4-Fluorophenyl)isonicotinaldehyde can be utilized in common synthetic transformations relevant to medicinal chemistry.

Protocol 1: Synthesis of a Schiff Base Derivative via Condensation

This protocol details the straightforward synthesis of an imine (Schiff base) from 2-(4-Fluorophenyl)isonicotinaldehyde and a primary amine. This reaction is fundamental for introducing new functionalities and building more complex molecular architectures.

Workflow Diagram:

G reagents 2-(4-Fluorophenyl)isonicotinaldehyde + Primary Amine (R-NH2) solvent Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) reagents->solvent Dissolve reaction Stir at Room Temperature or Gentle Heating solvent->reaction workup Work-up (e.g., Filtration or Extraction) reaction->workup product Schiff Base Product workup->product analysis Characterization (NMR, MS) product->analysis

Caption: General workflow for Schiff base synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-(4-Fluorophenyl)isonicotinaldehyde in a suitable solvent (e.g., ethanol, methanol) to a concentration of approximately 0.1-0.5 M.

  • Addition of Amine: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.

  • Catalysis (Optional but Recommended): Add a catalytic amount (1-2 drops) of glacial acetic acid to protonate the aldehyde, increasing its electrophilicity and accelerating the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Product Isolation:

    • If the product precipitates: Cool the reaction mixture to room temperature or in an ice bath. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the product is soluble: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are good choices as they readily dissolve the reactants and are easy to remove.

  • Catalyst: The acid catalyst is crucial for activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.

  • Equivalents: A slight excess of the amine can be used to ensure complete consumption of the more valuable aldehyde.

Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine

This protocol builds upon the formation of the Schiff base, which is then reduced in situ to a stable secondary amine. This is a highly valuable transformation in drug discovery for creating flexible linkers and introducing basic centers.

Workflow Diagram:

G reagents 2-(4-Fluorophenyl)isonicotinaldehyde + Primary Amine (R-NH2) solvent Solvent (e.g., Methanol, DCE) reagents->solvent Dissolve imine_formation Imine Formation (Stir at RT) solvent->imine_formation reducing_agent Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) imine_formation->reducing_agent reduction Reduction (Stir at RT) reducing_agent->reduction workup Aqueous Work-up & Extraction reduction->workup product Secondary Amine Product workup->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-Fluorophenyl)isonicotinaldehyde and 1.0-1.2 equivalents of the primary amine in a suitable solvent such as methanol or dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add a reducing agent (1.5-2.0 equivalents). Sodium borohydride (NaBH₄) is a common choice, while sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and often preferred for more sensitive substrates.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any excess reducing agent.

  • Extraction: If a water-immiscible solvent like DCE was used, separate the organic layer. If a water-miscible solvent like methanol was used, remove it under reduced pressure and then partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

  • Characterization: Confirm the structure and purity of the final product by NMR and Mass Spectrometry.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The progress of both protocols should be meticulously monitored by TLC or LC-MS. This allows for the determination of the reaction endpoint and can provide insights into the formation of any byproducts.

  • Spectroscopic Analysis: The final product's identity and purity must be unequivocally confirmed by spectroscopic methods. For the reductive amination, the disappearance of the imine C=N stretch in the IR spectrum and the appearance of the N-H proton in the ¹H NMR spectrum are key indicators of a successful reaction.

Conclusion

2-(4-Fluorophenyl)isonicotinaldehyde is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its inherent structural features provide a solid foundation for generating libraries of diverse compounds with the potential for enhanced biological activity and favorable drug-like properties. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this versatile scaffold and to accelerate their drug discovery programs.

References

  • US20080269170A1 - Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors - Google Patents. (n.d.).
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Method

Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenyl)isonicotinaldehyde for Biological Screening

Introduction: The Strategic Importance of 2-(4-Fluorophenyl)isonicotinaldehyde in Drug Discovery In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(4-Fluorophenyl)isonicotinaldehyde in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel bioactive molecules. When functionalized with an aryl group at the 2-position, the resulting 2-arylpyridine motif offers a versatile platform for targeting a range of biological entities, including enzymes and receptors. The specific compound, 2-(4-Fluorophenyl)isonicotinaldehyde, emerges as a particularly compelling starting point for chemical library synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile chemical handle for a multitude of derivatization reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-(4-Fluorophenyl)isonicotinaldehyde. We will delve into detailed, field-proven protocols for synthesizing a diverse library of derivatives and outline a systematic approach for their subsequent biological screening, with a focus on identifying novel anticancer agents. The rationale behind each experimental choice is elucidated to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

Biological Rationale: Targeting Cancer with Novel 2-Arylpyridine Derivatives

The impetus for derivatizing 2-(4-Fluorophenyl)isonicotinaldehyde is rooted in the established anticancer potential of structurally related compounds. Phenylacetamide derivatives, for instance, have demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[2] Furthermore, Schiff bases derived from various aldehydes have been shown to possess significant anticancer activity, often attributed to the reactivity of the azomethine group.[3][4] The introduction of a pyridine moiety is also a well-established strategy in the design of anticancer drugs.[5]

The derivatization of 2-(4-Fluorophenyl)isonicotinaldehyde allows for the exploration of a vast chemical space around a core structure with a high probability of biological relevance. By creating a library of diverse derivatives, we can systematically probe structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity against cancer cells.

Derivatization Strategies: Creating a Diverse Chemical Library

The aldehyde functional group of 2-(4-Fluorophenyl)isonicotinaldehyde is a versatile starting point for a variety of chemical transformations. Below, we detail protocols for three robust and widely applicable derivatization methods: Schiff Base Formation, Reductive Amination, and Knoevenagel Condensation.

Schiff Base Formation: Synthesis of Novel Imines

Schiff base formation, the reaction between an aldehyde and a primary amine, is a straightforward and efficient method for generating a diverse range of imine derivatives.[5] These compounds are of significant interest due to their wide spectrum of biological activities, including anticancer properties.[4][6]

Causality behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Schiff base formation as it readily dissolves both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction.

  • Catalyst: A catalytic amount of glacial acetic acid is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Reaction Conditions: Refluxing the reaction mixture ensures that the reaction proceeds to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-Fluorophenyl)isonicotinaldehyde in absolute ethanol.

  • Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[7]

Table 1: Representative Schiff Base Derivatives of 2-(4-Fluorophenyl)isonicotinaldehyde

Derivative IDPrimary AmineMolecular FormulaMolecular Weight ( g/mol )
SB-1 AnilineC₁₉H₁₃FN₂288.32
SB-2 4-ChloroanilineC₁₉H₁₂ClFN₂322.76
SB-3 4-MethoxyanilineC₂₀H₁₅FN₂O318.35
SB-4 2-AminopyridineC₁₈H₁₂FN₃289.31

Visualization of Schiff Base Formation Workflow

Schiff_Base_Formation Start 2-(4-Fluorophenyl)isonicotinaldehyde + Primary Amine Reaction Dissolve in Ethanol + Acetic Acid (cat.) Reflux (4-6h) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool to RT Filter or Evaporate TLC->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Schiff Base Derivative Purification->Product

Caption: Workflow for the synthesis of Schiff base derivatives.

Reductive Amination: Generation of Secondary Amines

Reductive amination is a powerful two-step, one-pot reaction that converts an aldehyde and an amine into a secondary or tertiary amine. This method is highly versatile for creating diverse amine libraries. The reaction proceeds through the in-situ formation of a Schiff base (or an iminium ion), which is then reduced by a mild reducing agent.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination as it is mild enough to not reduce the starting aldehyde but is reactive enough to reduce the intermediate imine/iminium ion. It is also less toxic than other reagents like sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and do not interfere with the reducing agent.

  • Acid Catalyst: A small amount of acetic acid can be used to catalyze the formation of the iminium ion, which is more readily reduced than the neutral imine.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-Fluorophenyl)isonicotinaldehyde and 1.1 equivalents of the desired primary or secondary amine in dichloromethane (DCM).

  • Acid Addition (Optional): Add 1-2 drops of glacial acetic acid to the mixture.

  • Reducing Agent Addition: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) to the reaction mixture in portions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Secondary Amine Derivatives

Derivative IDAmineMolecular FormulaMolecular Weight ( g/mol )
RA-1 BenzylamineC₁₉H₁₅FN₂290.34
RA-2 MorpholineC₁₆H₁₅FN₂O270.30
RA-3 PiperidineC₁₇H₁₇FN₂268.33

Visualization of Reductive Amination Workflow

Reductive_Amination Start 2-(4-Fluorophenyl)isonicotinaldehyde + Amine Reaction Dissolve in DCM + STAB Stir at RT (12-24h) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Quench with NaHCO₃ Extract with DCM TLC->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Secondary Amine Derivative Purification->Product

Caption: Workflow for the synthesis of secondary amine derivatives.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[2] This reaction is a valuable tool for introducing carbon-carbon double bonds and further functionalization.

Causality behind Experimental Choices:

  • Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are sufficiently acidic to be deprotonated by a weak base.

  • Base Catalyst: Piperidine is a commonly used weak base catalyst that is effective in promoting the reaction without causing side reactions.

  • Solvent: Ethanol or toluene are suitable solvents for this reaction.

Experimental Protocol: Synthesis of a Knoevenagel Condensation Product

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-Fluorophenyl)isonicotinaldehyde and 1.1 equivalents of the active methylene compound (e.g., malononitrile) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat for 2-4 hours. A precipitate often forms as the reaction progresses.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Table 3: Representative Knoevenagel Condensation Products

Derivative IDActive Methylene CompoundMolecular FormulaMolecular Weight ( g/mol )
KC-1 MalononitrileC₁₅H₈FN₃249.25
KC-2 Ethyl CyanoacetateC₁₇H₁₃FN₂O₂296.30

Visualization of Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start 2-(4-Fluorophenyl)isonicotinaldehyde + Active Methylene Compound Reaction Dissolve in Ethanol + Piperidine (cat.) Stir at RT (2-4h) Start->Reaction Precipitation Precipitate Formation Reaction->Precipitation Workup Cool in Ice Bath Filter and Wash Precipitation->Workup Product Pure α,β-Unsaturated Product Workup->Product

Caption: Workflow for Knoevenagel condensation.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the derivatives. The disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced moiety are key indicators of a successful reaction. 2D NMR techniques such as COSY and HMBC can be used for unambiguous assignment of all proton and carbon signals.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For Schiff bases, the appearance of a strong C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) are characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Biological Screening: A Tiered Approach to Identifying Anticancer Hits

Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. A tiered screening approach is recommended to efficiently identify promising lead compounds.[9]

Tier 1: Primary Cytotoxicity Screening

The initial screen should assess the general cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.[9]

Table 4: Hypothetical IC₅₀ Values from Primary Screening

Derivative IDCancer Cell LineIC₅₀ (µM)
SB-1 MCF-715.2
SB-2 MCF-75.8
RA-1 PC-322.5
RA-2 PC-38.1
KC-1 MCF-7>100

Tier 2: Secondary and Mechanistic Assays

Compounds that show significant cytotoxicity in the primary screen (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to further characterize their anticancer activity and elucidate their mechanism of action.

  • Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays can be performed.[3]

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M).

  • Target Identification Studies: For the most promising compounds, further studies can be conducted to identify their molecular target. This could involve techniques such as thermal shift assays, affinity chromatography, or computational docking studies.

Visualization of Biological Screening Cascade

Biological_Screening Start Synthesized Derivative Library Tier1 Tier 1: Primary Screening (MTT Assay against Cancer Cell Panel) Start->Tier1 Decision1 IC₅₀ < 10 µM? Tier1->Decision1 Tier2 Tier 2: Secondary Assays (Apoptosis, Cell Cycle) Decision1->Tier2 Yes Inactive Inactive Compounds Decision1->Inactive No Hit Hit Compound Tier2->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: Tiered approach for biological screening of derivatives.

Conclusion and Future Directions

The derivatization of 2-(4-Fluorophenyl)isonicotinaldehyde offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. By employing a systematic and logical approach to derivatization and screening, researchers can efficiently identify lead compounds with potent and selective anticancer activity. Future work should focus on expanding the diversity of the chemical library through the exploration of other derivatization reactions and on conducting in-depth mechanistic studies and in vivo testing of the most promising hit compounds.

References

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC. [Link]

  • Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. (2016). ResearchGate. [Link]

  • Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies. (2023). MDPI. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PMC. [Link]

  • Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. (2025). ResearchGate. [Link]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. (2023). MDPI. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). PubMed Central. [Link]

  • PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. (2015). DergiPark. [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

  • Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (2016). idosi.org. [Link]

  • Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (2012). JOCPR. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2007). ESA-IPB. [Link]

  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. (2015). MDPI. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Semantic Scholar. [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. [Link]

  • Is there an effective way of purifying schiff bases?. (2021). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). ResearchGate. [Link]

  • NMR characterization, dynamics and crystal structure of [2,2′-dipyridyl(bis-pyridine) palladium(II)] 2+ and related cations. (2025). ResearchGate. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2022). MDPI. [Link]

  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. (2023). Materials Chemistry and Mechanics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 2-(4-Fluorophenyl)isonicotinaldehyde synthesis

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)isonicotinaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic aldehyde. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the multi-step synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde. The most common synthetic route involves a Suzuki-Miyaura cross-coupling to form the biaryl scaffold, followed by oxidation to the final aldehyde.

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cluster_0 Synthetic Workflow Start Starting Materials: 2-Chloro-4-methylpyridine (4-Fluorophenyl)boronic acid Suzuki Step 1: Suzuki-Miyaura Coupling Start->Suzuki Intermediate Intermediate: 2-(4-Fluorophenyl)-4-methylpyridine Suzuki->Intermediate Oxidation Step 2: Oxidation Intermediate->Oxidation Product Final Product: 2-(4-Fluorophenyl)isonicotinaldehyde Oxidation->Product

Caption: General synthetic workflow for 2-(4-Fluorophenyl)isonicotinaldehyde.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Step

Question: I am attempting to couple 2-chloro-4-methylpyridine with (4-fluorophenyl)boronic acid using a palladium catalyst, but I am observing very low conversion to the desired 2-(4-fluorophenyl)-4-methylpyridine. What are the common causes and how can I improve the yield?

Answer: This is a classic challenge known as the "2-pyridyl problem" in cross-coupling chemistry.[1][2] The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition. Several factors must be meticulously controlled.

Probable Causes & Solutions:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-rich, sterically hindered phosphine ligands developed by Buchwald are often necessary to promote the reaction with challenging substrates like 2-chloropyridines.[3] N-heterocyclic carbene (NHC) ligated systems like PEPPSI™-IPr are also highly effective.[3]

    • Recommendation: Switch to a more robust catalyst system. Buchwald G3 precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) or NHC-based catalysts often provide superior results.[3]

  • Base Selection: The choice of base is critical. Stronger bases like phosphates (K₃PO₄) are often more effective than carbonates (Na₂CO₃, K₂CO₃) for coupling with less reactive aryl chlorides.[3] The base facilitates the transmetalation step, which is often rate-limiting.

  • Protodeborylation of Boronic Acid: A common side reaction is the cleavage of the C-B bond of the boronic acid by residual water or protic solvents, especially under basic conditions.[4] This is particularly problematic for heteroaryl boronic acids but can also affect aryl boronic acids.

    • Solution: Ensure your boronic acid is of high quality and dry. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which can be more stable.

  • Dehalogenation: Another side reaction is the reduction of the aryl halide starting material (dehalogenation), which produces pyridine as a byproduct.[4] This can occur if the palladium-hydride species are formed and undergo reductive elimination.[4]

Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (1-2 mol%)Highly active for challenging 2-pyridyl couplings.[3]
Ligand XPhos (if not using a precatalyst)Sterically demanding ligand that promotes reductive elimination.
Aryl Halide 2-Chloro-4-methylpyridine (1.0 equiv)Chlorides are less expensive but require more active catalysts.[5][6]
Boronic Acid (4-Fluorophenyl)boronic acid (1.5 equiv)Excess ensures complete consumption of the limiting halide.
Base K₃PO₄ (2.0 equiv)Strong, non-nucleophilic base effective for aryl chlorides.[3]
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)Aprotic solvents are preferred to minimize protodeborylation.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and decomposition of the Pd(0) active species.
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cluster_troubleshooting Troubleshooting Suzuki Coupling cluster_sm_yes Yes cluster_sm_no No start Low Yield Observed check_sm Analysis (TLC/LC-MS): Starting Material Remaining? start->check_sm check_bp Analysis (TLC/LC-MS): Byproducts Formed? check_sm->check_bp cause_catalyst Probable Cause: Catalyst Inactivation/ Low Reactivity check_sm->cause_catalyst Yes cause_debor Probable Cause: Protodeborylation check_bp->cause_debor cause_homo Probable Cause: Homocoupling/Dehalogenation check_bp->cause_homo solution_catalyst Solution: - Use Buchwald G3 or NHC Catalyst - Increase Temperature - Change Base (e.g., K₃PO₄) cause_catalyst->solution_catalyst solution_debor Solution: - Use Anhydrous Solvents - Check Boronic Acid Quality - Use Boronic Ester cause_debor->solution_debor solution_homo Solution: - Degas Solvents Thoroughly - Optimize Catalyst/Ligand Ratio - Lower Reaction Temperature cause_homo->solution_homo

Caption: Logic diagram for troubleshooting low yields in Suzuki coupling.

Issue 2: Over-oxidation or Incomplete Oxidation in the Final Step

Question: When oxidizing 2-(4-fluorophenyl)-4-methylpyridine to the aldehyde, I am either getting a significant amount of the corresponding carboxylic acid or recovering unreacted starting material. How can I achieve selective oxidation?

Answer: The oxidation of a methyl group on a pyridine ring to an aldehyde is a delicate transformation that requires careful selection of the oxidant and reaction conditions to prevent over-oxidation to the more thermodynamically stable carboxylic acid.

Probable Causes & Solutions:

  • Oxidizing Agent is Too Strong: Powerful oxidants like potassium permanganate (KMnO₄) can be difficult to control and often lead to the carboxylic acid.[7]

    • Solution: Use a milder or more selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Other methods include using ceric ammonium nitrate (CAN) or specialized reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant.

  • Reaction Conditions are Too Harsh: High temperatures or prolonged reaction times increase the likelihood of over-oxidation.

    • Solution: Monitor the reaction closely by TLC or LC-MS.[8] Once the starting material is consumed, quench the reaction immediately. Perform the reaction at the lowest effective temperature.

Recommended Protocol for Selective Oxidation with SeO₂:

  • Setup: In a fume hood, add 2-(4-fluorophenyl)-4-methylpyridine (1.0 equiv) and selenium dioxide (1.1 equiv) to a flask containing a suitable solvent like 1,4-dioxane with a small amount of water.

  • Reaction: Heat the mixture to reflux (approx. 100-101 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. The black selenium byproduct can be removed by filtering through a pad of Celite.

  • Purification: The crude product is then purified. A common method involves making the aldehyde derivative, such as an oxime, which can be easily purified by recrystallization. The pure aldehyde can then be regenerated. Alternatively, careful column chromatography can be used, though aldehydes can sometimes be unstable on silica gel.[9]

Frequently Asked Questions (FAQs)

Q1: My final product, 2-(4-Fluorophenyl)isonicotinaldehyde, appears to be degrading upon storage. What is the best way to store it?

A1: Aldehydes are susceptible to oxidation, especially when exposed to air, light, and trace impurities.[10] Over time, they can oxidize to the corresponding carboxylic acid. For long-term storage, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a low temperature (2-8 °C).[11] For particularly sensitive aldehydes, conversion to a more stable derivative like a trioxane for storage and regenerating the aldehyde just before use is a viable strategy.[12]

Q2: How can I effectively remove residual palladium from my final product?

A2: Residual palladium is a major concern, particularly in pharmaceutical applications. Standard column chromatography may not be sufficient.

  • Metal Scavengers: Treatment of the crude product solution with functionalized silica or polymer-based scavengers (e.g., those with thiol or amine functionalities) is highly effective at binding and removing palladium.

  • Activated Carbon: Stirring the product solution with activated carbon can also significantly reduce palladium levels.

  • Recrystallization: If the product is a solid, careful recrystallization can leave palladium impurities in the mother liquor. It's common to use a combination of these techniques to reduce palladium levels to the parts-per-million (ppm) range required for APIs.[13]

Q3: Can I use a Grignard reaction instead of a Suzuki coupling to form the C-C bond?

A3: While possible, using a 2-pyridyl Grignard reagent can be challenging.[1] Grignard reagents are highly basic and can react with other functional groups. Furthermore, forming the Grignard reagent from 2-halopyridines can be difficult. An alternative approach involves the reaction of a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) with a pyridine N-oxide derivative, which can offer a different pathway to 2-substituted pyridines.[14] However, for this specific target, the Suzuki-Miyaura coupling is generally more reliable and functional-group tolerant.[15]

References

  • US3274206A - Process for the production of pyridine aldehydes - Google Patents.
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone - Semantic Scholar. Available at: [Link]

  • US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - National Center for Biotechnology Information. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - ACS Publications. Available at: [Link]

  • CN106565445A - Preparation method of p-fluorobenzaldehyde - Google Patents.
  • SYNTHESIS AND EVALUATION OF SOME ALDEHYDE DERIVATIVES OF 1, 4 DI-HYDRO PYRIDINE AND THEIR BIOLOGICAL EVALUVATION - IJPSR. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. Available at: [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. Available at: [Link]

  • CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • Aldehydes: What We Should Know About Them - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. Available at: [Link]

  • Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides - ACS Publications. Available at: [Link]

  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt - Organic Chemistry Research. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Semantic Scholar. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges in the Scale-Up of 2-(4-Fluorophenyl)isonicotinaldehyde Production

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-(4-Fluorophenyl)isonicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-(4-Fluorophenyl)isonicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, we address common challenges encountered during its production, offering practical, experience-driven solutions and in-depth explanations to ensure the success of your projects.

Introduction

2-(4-Fluorophenyl)isonicotinaldehyde is a key building block in the synthesis of numerous pharmaceutical compounds. Its production, particularly during scale-up, can be fraught with challenges ranging from low yields and impurity formation to safety concerns. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-(4-Fluorophenyl)isonicotinaldehyde?

The most prevalent methods for synthesizing 2-(4-Fluorophenyl)isonicotinaldehyde involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly favored due to their functional group tolerance and generally high yields. The Suzuki coupling, which utilizes a boronic acid derivative, is often preferred in industrial settings due to the lower toxicity and easier removal of boron-containing byproducts compared to the organotin reagents used in Stille couplings.

Q2: Why is the purity of the starting materials so critical for this synthesis?

The purity of the starting materials, typically 2-chloro- or 2-bromoisonicotinaldehyde and (4-fluorophenyl)boronic acid for a Suzuki coupling, is paramount for several reasons. Impurities in the halide starting material can lead to the formation of undesired side products that are difficult to separate from the final product. Similarly, impurities in the boronic acid can affect the catalytic activity and lead to lower yields. It is highly recommended to use starting materials with a purity of at least 98%.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

The primary safety concerns are associated with the palladium catalyst, the phosphine ligands, and the solvents. Palladium catalysts, while used in small quantities, are heavy metals and should be handled with care to avoid contamination. Phosphine ligands are often air-sensitive and can be toxic. Solvents such as dioxane and toluene, which are commonly used in these reactions, are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My Suzuki coupling reaction for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A: Low yields in a Suzuki coupling are a common issue that can often be resolved by systematically investigating and optimizing several reaction parameters.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various mechanisms, including oxidation or aggregation. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. The choice of ligand is also crucial in stabilizing the catalyst. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can protect the palladium center and promote the desired catalytic cycle.

  • Suboptimal Reaction Conditions: The reaction temperature, solvent, and base are all critical for achieving high yields.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and byproduct formation. An optimal temperature, typically between 80-110 °C for Suzuki couplings, should be determined empirically.

    • Solvent: The solvent system must be able to dissolve the reactants and the base. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

    • Base: The choice and strength of the base are critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be finely powdered to ensure a large surface area for the reaction.

  • Poor Quality of Reagents: As mentioned in the FAQs, the purity of the starting materials is essential. Additionally, the (4-fluorophenyl)boronic acid can undergo dehydration to form an unreactive boroxine. It is advisable to use freshly opened boronic acid or to dry it under vacuum before use.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_inert Is the reaction under an inert atmosphere? start->check_inert check_reagents Are the reagents of high purity and fresh? check_inert->check_reagents Yes troubleshoot_inert Purge system with N2/Ar. Use degassed solvents. check_inert->troubleshoot_inert No check_conditions Are the reaction conditions (T, solvent, base) optimized? check_reagents->check_conditions Yes troubleshoot_reagents Use high-purity starting materials. Dry boronic acid. check_reagents->troubleshoot_reagents No check_catalyst Is the catalyst/ligand system appropriate? check_conditions->check_catalyst Yes troubleshoot_conditions Screen different solvents, bases, and temperatures. check_conditions->troubleshoot_conditions No troubleshoot_catalyst Try alternative phosphine ligands (e.g., SPhos, XPhos). check_catalyst->troubleshoot_catalyst No solution Improved Yield check_catalyst->solution Yes troubleshoot_inert->check_reagents troubleshoot_reagents->check_conditions troubleshoot_conditions->check_catalyst troubleshoot_catalyst->solution

Caption: A flowchart for troubleshooting low yields in the Suzuki coupling reaction.

Problem 2: Impurity Formation

Q: I am observing significant amounts of homocoupling byproducts, such as 4,4'-difluorobiphenyl and a bipyridine derivative, in my reaction mixture. How can I minimize their formation?

A: The formation of homocoupling byproducts is a common side reaction in Suzuki couplings. These byproducts arise from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Control of Reaction Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) can help to ensure that the aryl halide is fully consumed, which can reduce the formation of the bipyridine homocoupling product.

  • Ligand Choice: The choice of phosphine ligand can have a significant impact on the selectivity of the reaction. Bulky ligands can favor the desired cross-coupling reaction over the undesired homocoupling.

  • Slow Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, which can disfavor the homocoupling reaction.

Problem 3: Difficult Purification

Q: The crude product is challenging to purify, and I am experiencing significant product loss during crystallization or chromatography. What are some effective purification strategies?

A: The purification of 2-(4-Fluorophenyl)isonicotinaldehyde can be complicated by the presence of structurally similar impurities and residual palladium catalyst.

  • Palladium Removal: Residual palladium can be removed by treating the organic solution of the crude product with a scavenger, such as activated carbon or a silica-based scavenger with thiol functional groups.

  • Crystallization: A carefully chosen solvent system is key for successful crystallization. A solvent screen should be performed to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Chromatography: If crystallization is not effective, column chromatography is an alternative. A normal-phase silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective for separating the desired product from non-polar byproducts and polar impurities.

Problem 4: Scale-Up Issues

Q: When moving from a laboratory scale to a pilot plant scale, I am encountering issues with heat transfer and mixing. What precautions should I take?

A: Scaling up a chemical reaction is not always straightforward, and issues with heat and mass transfer are common.

  • Heat Transfer: The Suzuki coupling reaction is often exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making it more difficult to dissipate heat. This can lead to a runaway reaction. It is crucial to have a reactor with adequate cooling capacity and to monitor the internal temperature of the reaction closely. The rate of addition of reagents may need to be controlled to manage the exotherm.

  • Mixing: Efficient mixing is essential to ensure that the reactants, catalyst, and base are in close contact. In a large reactor, inadequate mixing can lead to localized "hot spots" and reduced reaction rates. The choice of impeller and the agitation speed should be carefully considered to ensure homogeneity.

  • Process Safety Analysis: Before scaling up, a thorough process safety analysis, such as a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential hazards.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 2-Chloroisonicotinaldehyde

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Toluene

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-chloroisonicotinaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and finely powdered K₂CO₃ (2.0 eq).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in toluene.

  • Purge the reaction vessel with an inert gas for at least 15 minutes.

  • Add the toluene and degassed water to the reaction vessel.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents A 2-Chloroisonicotinaldehyde Product 2-(4-Fluorophenyl)isonicotinaldehyde A->Product Suzuki Coupling B (4-Fluorophenyl)boronic acid B->Product Suzuki Coupling C Pd(OAc)2/SPhos D K2CO3 E Toluene/Water

Caption: The Suzuki-Miyaura coupling reaction for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde.

Quantitative Data Summary

ParameterRecommended RangeRationale
Stoichiometry
(4-Fluorophenyl)boronic acid1.1 - 1.2 eqEnsures complete consumption of the aryl halide.
Base (K₂CO₃)2.0 - 3.0 eqA sufficient amount of base is crucial for the transmetalation step.
Catalyst Loading
Pd(OAc)₂1 - 2 mol%Balances reaction efficiency with cost and ease of removal.
SPhos2 - 4 mol%A slight excess of ligand protects the palladium catalyst.
Reaction Conditions
Temperature80 - 110 °COptimizes reaction rate while minimizing catalyst decomposition.
Solvent SystemToluene/Water or Dioxane/WaterProvides good solubility for both organic and inorganic reagents.

References

  • A Review on Synthesis of Pyridine Derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 2021. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formations. Chemical Reviews, 2011. [Link]

  • A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 2002. [Link]

Troubleshooting

Technical Support Center: Navigating Reactions with 2-(4-Fluorophenyl)isonicotinaldehyde

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2-(4-Fluorophenyl)isonicotina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2-(4-Fluorophenyl)isonicotinaldehyde in various chemical reactions. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction

2-(4-Fluorophenyl)isonicotinaldehyde is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. However, its aromatic and heterocyclic nature, coupled with the presence of a fluorophenyl group, can lead to significant solubility challenges in common organic solvents. This guide provides a structured approach to diagnosing and solving solubility-related issues, enabling you to optimize your reaction conditions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and use of 2-(4-Fluorophenyl)isonicotinaldehyde.

Q1: What are the general solubility characteristics of 2-(4-Fluorophenyl)isonicotinaldehyde?

A1: While specific quantitative solubility data in a broad range of solvents is not extensively published, aromatic aldehydes with similar structures tend to exhibit poor solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents. Based on its structure, 2-(4-Fluorophenyl)isonicotinaldehyde is expected to be sparingly soluble in alkanes (e.g., hexanes) and moderately soluble in ethers (e.g., THF, diethyl ether) and chlorinated solvents (e.g., dichloromethane). Higher solubility is generally observed in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Q2: What are the initial recommended solvents for reactions involving this aldehyde?

A2: For initial screening, it is advisable to start with solvents in which the aldehyde shows at least partial solubility at room temperature. Tetrahydrofuran (THF), acetonitrile, and ethanol are often good starting points for many common reactions. For reactions requiring higher temperatures, more polar solvents like DMF and DMSO can be effective, as the solubility of most solids increases with temperature.[1]

Q3: How can I quickly assess the solubility of 2-(4-Fluorophenyl)isonicotinaldehyde in a new solvent?

A3: A simple vial test can provide a rapid qualitative assessment. Add a small, known amount of the aldehyde (e.g., 5-10 mg) to a vial, then add a measured volume of the solvent (e.g., 1 mL) and stir or shake vigorously at room temperature. Observe if the solid dissolves completely. If it does not, gentle heating can be applied to see if solubility improves. This will give you a preliminary idea of whether the solvent is suitable for your reaction.

Q4: Are there any known incompatibilities of 2-(4-Fluorophenyl)isonicotinaldehyde with common reagents or solvents?

A4: Like other aldehydes, 2-(4-Fluorophenyl)isonicotinaldehyde is susceptible to oxidation to the corresponding carboxylic acid, so prolonged exposure to strong oxidizing agents or air, especially at elevated temperatures, should be avoided. It is also reactive towards strong nucleophiles. Standard inert reaction conditions are generally recommended.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This section provides a problem-oriented approach to addressing common issues encountered during reactions with 2-(4-Fluorophenyl)isonicotinaldehyde.

Issue 1: My reaction is sluggish or fails to initiate, and I observe undissolved starting material.

  • Possible Cause: The concentration of the dissolved aldehyde is too low for the reaction to proceed at a reasonable rate.

  • Recommended Solutions:

    • Solvent Screening: If you haven't already, perform a systematic solvent screening to identify a solvent with better solubilizing power. Refer to the table below for a suggested list of solvents to screen.

    • Employ a Co-solvent System: The addition of a small amount of a high-polarity solvent in which the aldehyde is highly soluble can significantly improve the overall solubility of the reaction mixture. For example, adding 5-10% (v/v) of DMF or DMSO to a solvent like THF can be effective.

    • Increase Reaction Temperature: The solubility of most solid organic compounds increases with temperature. Carefully increasing the reaction temperature, while monitoring for potential side reactions or degradation, can help to dissolve the starting material.

    • Sonication: The use of an ultrasonic bath can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area for solvation.[1] This can be particularly useful for initiating reactions.

Issue 2: The reaction starts, but then stalls, and a precipitate forms.

  • Possible Cause: The product of the reaction may be less soluble than the starting material in the chosen solvent, leading to its precipitation and coating of the remaining starting material, thereby inhibiting the reaction.

  • Recommended Solutions:

    • Change the Solvent System: Select a solvent in which both the starting material and the expected product are soluble. This may require some preliminary solubility testing of the product if it is known, or a reasoned guess based on its structure.

    • Higher Dilution: Increasing the volume of the solvent can sometimes keep all components in solution throughout the reaction. However, this may also decrease the reaction rate, so a balance must be found.

Issue 3: I need to run my reaction at a low temperature, but the aldehyde is not soluble.

  • Possible Cause: Low temperatures significantly reduce the solubility of many organic compounds.

  • Recommended Solutions:

    • Co-solvent Approach: A carefully chosen co-solvent can improve solubility even at lower temperatures. For instance, a mixture of THF and a small amount of N,N-dimethylformamide (DMF) might provide sufficient solubility.

    • Slow Addition: If the other reactant is soluble, consider dissolving it in the reaction solvent at the desired low temperature and then adding a solution of the aldehyde in a small amount of a high-solubility co-solvent dropwise. This can maintain a low overall concentration of the aldehyde while still allowing the reaction to proceed.

Data Presentation: Solvent Screening Guide

The following table provides a starting point for a systematic solvent screening for 2-(4-Fluorophenyl)isonicotinaldehyde. The expected solubility is a qualitative prediction based on the structure of the molecule.

SolventPolarity IndexExpected Solubility at RTNotes
Hexane0.1Very LowSuitable for washing/precipitation.
Toluene2.4LowMay be useful at elevated temperatures.
Diethyl Ether2.8Low to ModerateCommon solvent for Wittig reactions.
Dichloromethane (DCM)3.1ModerateGood general-purpose solvent.
Tetrahydrofuran (THF)4.0ModerateA good starting point for many reactions.
Ethyl Acetate4.4ModerateUseful for extractions and chromatography.
Acetone5.1Moderate to GoodCan be reactive with some reagents.
Acetonitrile5.8Moderate to GoodAprotic polar solvent.
Ethanol4.3Moderate to GoodProtic solvent, may interfere with some reactions.
N,N-Dimethylformamide (DMF)6.4Good to HighHigh boiling point, useful for challenging cases.
Dimethyl Sulfoxide (DMSO)7.2HighVery high boiling point, can be difficult to remove.[1]

Experimental Protocols: Strategies for Common Reactions

The following are generalized protocols for common reactions involving aromatic aldehydes. These should be adapted based on the specific reactivity of your other starting materials and the solubility of 2-(4-Fluorophenyl)isonicotinaldehyde as determined by your screening experiments.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

  • Materials:

    • 2-(4-Fluorophenyl)isonicotinaldehyde

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Base catalyst (e.g., piperidine, triethylamine, or a mild inorganic base)

    • Solvent (e.g., ethanol, THF, or a co-solvent mixture)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-(4-Fluorophenyl)isonicotinaldehyde in the chosen solvent. If solubility is poor, consider the troubleshooting steps above.

    • Add the active methylene compound to the solution.

    • Add a catalytic amount of the base.

    • Heat the reaction mixture to reflux or maintain at a temperature where all components remain in solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

G cluster_0 Knoevenagel Condensation Workflow A Dissolve Aldehyde B Add Active Methylene Compound A->B C Add Base Catalyst B->C D Heat and Monitor C->D E Work-up and Purification D->E G cluster_1 Wittig Reaction Workflow F Generate Ylide H React Ylide and Aldehyde F->H G Dissolve Aldehyde G->H I Quench and Extract H->I J Purify Product I->J G cluster_2 Reductive Amination Workflow K Dissolve Aldehyde and Amine L Form Imine (optional catalyst) K->L M Add Reducing Agent L->M N Quench and Work-up M->N O Purify Product N->O

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Couplings: Strategizing the Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

A Senior Application Scientist's Guide to Selecting Between Suzuki and Stille Cross-Coupling Reactions In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting Between Suzuki and Stille Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceutical intermediates and complex molecules. The formation of biaryl structures, such as the target molecule 2-(4-Fluorophenyl)isonicotinaldehyde, a key building block in medicinal chemistry, often relies on the robust and versatile palladium-catalyzed cross-coupling reactions. Among the most prominent of these are the Suzuki-Miyaura and the Stille couplings. This guide provides a detailed comparison of these two powerful synthetic tools for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde, offering insights into the causality behind experimental choices and providing a framework for rational reaction design.

The Target: 2-(4-Fluorophenyl)isonicotinaldehyde

The title compound features a pyridine ring substituted at the 2-position with a 4-fluorophenyl group, a common motif in pharmacologically active compounds. The aldehyde functionality at the 4-position of the pyridine ring offers a versatile handle for further synthetic transformations. The principal challenge in its synthesis lies in the selective and efficient formation of the C-C bond between the pyridine and phenyl rings.

The Contenders: Suzuki vs. Stille Coupling

Both the Suzuki and Stille reactions are palladium-catalyzed cross-couplings capable of forming the desired biaryl bond. However, they differ fundamentally in the nature of the organometallic reagent employed, which in turn dictates the reaction conditions, substrate scope, and overall practicality of the synthesis.

The Suzuki-Miyaura Coupling: A Green Chemistry Favorite

The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or its ester, which couples with an organic halide or triflate.[1][2] Its popularity stems from the low toxicity of the boron-containing reagents and byproducts, their stability to air and moisture, and the generally mild reaction conditions.[2]

A critical aspect of the Suzuki coupling is the requirement of a base to activate the organoboron species, facilitating the transmetalation step in the catalytic cycle.[1] The choice of base, solvent, and palladium catalyst/ligand system is crucial for achieving high yields and can be tailored to the specific substrates.

The Stille Coupling: Robustness at a Cost

The Stille coupling employs an organotin reagent (organostannane) as the nucleophilic partner.[3] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups, and they are often unreactive towards air and moisture.[4] This robustness can simplify reaction setup and execution.[4][5]

However, the primary drawback of the Stille coupling is the high toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the final product.[3] This can be a significant concern, especially in the context of pharmaceutical synthesis where stringent purity requirements are paramount.

Head-to-Head Comparison: Suzuki vs. Stille for 2-(4-Fluorophenyl)isonicotinaldehyde Synthesis

For the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde, the common starting materials would be 2-chloro- or 2-bromoisonicotinaldehyde and either (4-fluorophenyl)boronic acid (for Suzuki) or (4-fluorophenyl)tributylstannane (for Stille).

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent (4-Fluorophenyl)boronic acid(4-Fluorophenyl)tributylstannane
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reaction Conditions Requires a base for activation. Generally mild conditions.Often proceeds under neutral conditions. Can require higher temperatures.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[4][5]
Byproduct Removal Boron byproducts are generally water-soluble and easier to remove.Tin byproducts can be difficult to remove completely.
Catalyst System Wide variety of Pd catalysts and ligands available.Similar Pd catalysts and ligands are effective.
Availability of Reagents (4-Fluorophenyl)boronic acid is commercially available and relatively inexpensive.(4-Fluorophenyl)tributylstannane may need to be synthesized or is more expensive.

Mechanistic Insights: The Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.

Suzuki_Coupling Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation_Complex [R¹-Pd(II)L_n-R²] PdII->Transmetalation_Complex Transmetalation Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Regeneration Boronate R²-B(OR)₂ Activated_Boronate [R²-B(OR)₂(Base)]⁻ Boronate->Activated_Boronate Base Base Base->Boronate Activation Activated_Boronate->Transmetalation_Complex

Suzuki Coupling Catalytic Cycle

In the Suzuki coupling, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.

Stille_Coupling Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation_Complex [R¹-Pd(II)L_n-R²] PdII->Transmetalation_Complex Transmetalation Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Regeneration Stannane R²-Sn(R³)₃ Stannane->Transmetalation_Complex

Stille Coupling Catalytic Cycle

In the Stille coupling, the organostannane is sufficiently nucleophilic to directly transmetalate with the palladium(II) complex without the need for an external activator.

Experimental Protocols: A Practical Guide

Suzuki Coupling Protocol

This protocol is adapted from methodologies for the Suzuki coupling of chloro- and bromo-pyridines with arylboronic acids.

Materials:

  • 2-Chloroisonicotinaldehyde (or 2-Bromoisonicotinaldehyde)

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloroisonicotinaldehyde (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Add the anhydrous solvent (e.g., 10 mL of toluene/water 4:1).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol is based on general procedures for the Stille coupling of heteroaryl halides with arylstannanes.

Materials:

  • 2-Chloroisonicotinaldehyde (or 2-Bromoisonicotinaldehyde)

  • (4-Fluorophenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable Pd(0) source

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloroisonicotinaldehyde (1.0 mmol) and (4-fluorophenyl)tributylstannane (1.1 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add the anhydrous solvent (e.g., 10 mL of toluene).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendation

For the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde, the Suzuki-Miyaura coupling is the recommended method for most applications, particularly in a drug discovery and development setting. The primary driver for this recommendation is the significantly lower toxicity of the organoboron reagents and byproducts compared to their organotin counterparts. The ease of removal of boron-containing impurities is another critical advantage, ensuring the high purity required for pharmaceutical intermediates. While the Stille coupling offers excellent functional group tolerance, the aldehyde group in the starting material is generally compatible with the basic conditions of the Suzuki reaction, especially with a careful choice of base. The ready commercial availability and lower cost of (4-fluorophenyl)boronic acid further bolster the case for the Suzuki coupling.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific constraints of the synthesis, including scale, purity requirements, and available resources. However, for the synthesis of a molecule destined for biological evaluation, the greener and more practical Suzuki-Miyaura coupling presents a more strategic and responsible choice.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

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Comparative

A Comparative Analysis of 2-(4-Fluorophenyl)isonicotinaldehyde and Other Substituted Isonicotinaldehydes in Bioactivity

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, particularly isonicotinaldehydes, have garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, particularly isonicotinaldehydes, have garnered significant attention due to their broad spectrum of biological activities. Among these, 2-substituted isonicotinaldehydes represent a promising class of compounds with tunable pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth comparison of the bioactivity of 2-(4-Fluorophenyl)isonicotinaldehyde against other substituted isonicotinaldehydes, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The isonicotinaldehyde framework, a pyridine ring with an aldehyde group at the 4-position, serves as a versatile template for chemical modification. The introduction of various substituents at the 2-position can profoundly influence the molecule's electronic properties, steric hindrance, and lipophilicity, thereby modulating its interaction with biological targets. The 4-fluorophenyl group, in particular, is a common substituent in drug design due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds that can enhance metabolic stability and binding affinity.

The Prominence of the 2-Aryl Substitution

The introduction of an aryl group at the 2-position of the isonicotinaldehyde ring system is a key strategy in the design of bioactive molecules. This substitution can lead to compounds with a range of activities, including anticancer and antimicrobial effects. The nature and substitution pattern of this aryl ring are critical determinants of the compound's biological profile.

2-(4-Fluorophenyl)isonicotinaldehyde: A Case Study

While direct and extensive comparative studies on 2-(4-Fluorophenyl)isonicotinaldehyde are not abundant in publicly available literature, we can infer its potential bioactivity based on research on structurally similar compounds. The presence of a 4-fluorophenyl group is often associated with enhanced biological activity. For instance, in the context of other heterocyclic scaffolds, the 4-fluorophenyl moiety has been shown to be crucial for antimicrobial activity.

Comparative Bioactivity of Substituted Isonicotinaldehydes and Related Compounds

To understand the role of different substituents, we will examine the bioactivity of various isonicotinaldehyde derivatives and related heterocyclic aldehydes. The primary focus will be on anticancer and antimicrobial activities, as these are the most extensively studied areas for this class of compounds.

Anticancer Activity

Substituted aldehydes and their derivatives, such as hydrazones and thiosemicarbazones, have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution on the aromatic ring plays a pivotal role in determining the potency and selectivity of these compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of Substituted Aldehyde Derivatives against Cancer Cell Lines

Compound ClassSubstituentCancer Cell LineIC50 (µM)Reference
Salicylaldehyde Hydrazones5-MethoxyMCF-7 (Breast)0.91–3.54[1]
Salicylaldehyde Hydrazones5-BromoSKW-3 (T-cell leukemia)3.02[1]
Salicylaldehyde Hydrazones5-BromoHL-60 (Myeloid leukemia)3.14[1]
1,3,4-Thiadiazole Derivatives2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)MCF-7 (Breast)49.6[2]
2-Indolinone Derivatives5-Bromo-3-benzylideneMCF-7 (Breast)<10[3]
2-Indolinone Derivatives5-Bromo-3-benzylideneHT-29 (Colon)<10[3]

Note: The table presents data from related aldehyde derivatives to illustrate the impact of substituents on anticancer activity.

The data suggests that electron-withdrawing groups like bromine and trifluoromethyl, as well as electron-donating groups like methoxy, can contribute to potent anticancer activity. The position of the substituent is also critical, as seen with the 5-substituted salicylaldehyde hydrazones exhibiting high efficacy.[1] The presence of a halogen, such as in the 5-bromo-substituted 2-indolinone, resulted in significant cytotoxicity.[3] This highlights the potential of halogenated phenyl groups, like the 4-fluorophenyl group in our topic compound, to confer potent anticancer properties.

Antimicrobial Activity

Isonicotinaldehyde derivatives, particularly their thiosemicarbazones, are well-known for their antimicrobial properties. The mechanism of action often involves the chelation of metal ions essential for microbial growth or the inhibition of key enzymes.[4] The nature of the substituent on the isonicotinaldehyde scaffold can influence the spectrum and potency of antimicrobial activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Heterocyclic Compounds

Compound ClassSubstituentMicroorganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazides4-(Trifluoromethyl)phenylS. aureus (MRSA)7.82 - 31.25[5]
Isoniazid Mannich BasesVaried secondary aminesB. subtilis-[6]
Isoniazid Mannich BasesVaried secondary aminesS. aureus-[6]
Isoniazid Mannich BasesVaried secondary aminesP. aeruginosa-[6]
Isoniazid Mannich BasesVaried secondary aminesE. coli-[6]
Isoniazid Mannich BasesVaried secondary aminesC. albicans-[6]

Note: This table includes data from related structures to demonstrate the influence of substituents on antimicrobial efficacy. Specific MIC values for the Isoniazid Mannich Bases were not provided in the abstract but were noted to have better performance than the standard for certain derivatives.

The data on fluorobenzoylthiosemicarbazides indicates that fluorinated and trifluoromethyl-substituted aryl rings are beneficial for potent antibacterial activity, particularly against resistant strains like MRSA.[5] This further supports the hypothesis that 2-(4-Fluorophenyl)isonicotinaldehyde could serve as a valuable scaffold for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can deduce several SAR principles that likely apply to 2-substituted isonicotinaldehydes:

  • Aryl Substituent: The presence of a 2-aryl group is generally favorable for bioactivity.

  • Halogenation: Fluorine and other halogen substitutions on the aryl ring often enhance activity, potentially by increasing lipophilicity and metabolic stability.

  • Electron-Withdrawing vs. Electron-Donating Groups: Both types of groups can lead to potent compounds, suggesting that the optimal electronic nature of the substituent may be target-dependent.

  • Derivatization of the Aldehyde: Conversion of the aldehyde to hydrazones or thiosemicarbazones is a common and effective strategy to enhance biological activity, particularly antimicrobial and anticancer effects.[4][7]

Caption: Structure-Activity Relationship (SAR) for 2-substituted isonicotinaldehydes.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are outlines of common assays used to evaluate the anticancer and antimicrobial properties of compounds like substituted isonicotinaldehydes.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate for Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

Conclusion and Future Directions

The isonicotinaldehyde scaffold, particularly when substituted at the 2-position with an aryl group, holds significant promise for the development of novel therapeutic agents. While direct comparative data for 2-(4-Fluorophenyl)isonicotinaldehyde is sparse, analysis of structurally related compounds strongly suggests that the 4-fluorophenyl moiety is likely to confer potent anticancer and antimicrobial activities.

The structure-activity relationships discussed herein provide a rational basis for the future design of more effective and selective isonicotinaldehyde derivatives. Further research should focus on the synthesis and systematic biological evaluation of a library of 2-substituted isonicotinaldehydes, including the 4-fluorophenyl derivative, to establish a more definitive and quantitative SAR. Elucidation of their mechanisms of action and evaluation in preclinical in vivo models will be crucial next steps in translating the potential of these compounds into clinical applications.

References

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and in vitro evaluation of anticancer activity of fluorophenyl derivatives of 1,3,4-thiadiazole against estrogen-dependent breast cancer. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of novel derivatives of isoniazid. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Malhotra, M., Sharma, S., & Deep, A. (2011). Synthesis, characterization and antimicrobial evaluation of novel derivatives of isoniazid. Medicinal Chemistry Research, 21(8), 1999-2008.
  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. (2012). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2023). PubMed. Retrieved January 26, 2026, from [Link]

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Validation

A Comparative Guide to the Purity Analysis of 2-(4-Fluorophenyl)isonicotinaldehyde by HPLC and GC-MS

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(4-Fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(4-Fluorophenyl)isonicotinaldehyde, a key building block in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure it meets the stringent purity requirements of the industry. The presence of impurities, even in trace amounts, can significantly impact the stability, therapeutic activity, and safety profile of the final drug product.[1][2]

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of 2-(4-Fluorophenyl)isonicotinaldehyde. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the preeminent technique for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility for a vast range of compounds. For a polar, UV-active molecule like 2-(4-Fluorophenyl)isonicotinaldehyde, reverse-phase HPLC with UV detection is the logical starting point.

Causality of Method Development Choices

The primary goal of an HPLC purity method is to separate the main compound from all potential process-related impurities and degradation products. The choices of stationary phase, mobile phase, and detector settings are all tailored to the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common choice for reverse-phase chromatography. Its nonpolar nature provides excellent retention and separation for moderately polar compounds like our target analyte through hydrophobic interactions. The aromatic rings in 2-(4-Fluorophenyl)isonicotinaldehyde will interact favorably with the C18 chains.

  • Mobile Phase Strategy: A gradient elution using a mixture of a weak solvent (water, often with a buffer like phosphate or formate to control pH and improve peak shape) and a strong solvent (acetonitrile or methanol) is employed. A gradient is crucial for a purity method as it allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, ensuring a comprehensive screen. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detector Selection: The conjugated system of aromatic rings and the carbonyl group in 2-(4-Fluorophenyl)isonicotinaldehyde imparts strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity (i.e., ensuring a single chromatographic peak corresponds to a single component) and can aid in the tentative identification of impurities by comparing their UV spectra to that of the main compound.

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of 2-(4-Fluorophenyl)isonicotinaldehyde prep2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Sonicate to ensure dissolution prep2->prep3 prep4 Dilute to a final concentration of ~0.5 mg/mL prep3->prep4 prep5 Filter through 0.45 µm syringe filter prep4->prep5 analysis1 Inject sample (e.g., 5 µL) into a validated HPLC-DAD system prep5->analysis1 analysis2 Separation on C18 column with gradient elution analysis3 Detect peaks at optimal wavelength (e.g., 254 nm) data1 Integrate all peaks in the chromatogram analysis3->data1 data2 Calculate Area % for each impurity data1->data2 data3 Assess peak purity using DAD data1->data3

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC-DAD
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2-(4-Fluorophenyl)isonicotinaldehyde sample.

    • Transfer to a 50 mL volumetric flask and dissolve in a diluent of 50:50 (v/v) acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

    • This yields a stock solution of approximately 0.5 mg/mL.

    • Filter an aliquot of the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: DAD, 254 nm for quantification, with spectral data collected from 200-400 nm.

  • Data Analysis:

    • The purity is typically assessed by the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Impurity limits are set according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][6] For example, impurities above a reporting threshold of 0.05% must be documented.[7]

Data Presentation: HPLC
ParameterHPLC-DAD
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.
Primary Use Quantitative analysis of purity and impurities.
Strengths - High precision and accuracy for quantification.- Excellent for non-volatile and thermally labile compounds.- Robust and reproducible.- DAD provides peak purity information.
Limitations - Does not inherently provide structural information for unknown impurities.- May require derivatization for compounds without a UV chromophore.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For 2-(4-Fluorophenyl)isonicotinaldehyde, GC-MS serves two key purposes: screening for volatile organic impurities (such as residual solvents) and providing structural elucidation of unknown process-related impurities that are amenable to GC.

Causality of Method Development Choices
  • Analytical Approach: The analyte has a moderate molecular weight and polarity. Its volatility might be sufficient for direct GC analysis, but this must be experimentally verified. Key considerations are ensuring the compound does not degrade at the high temperatures of the GC inlet and column.

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile choice. This phase separates compounds primarily based on their boiling points and provides good general-purpose separation for a wide range of analytes.

  • Temperature Program: A temperature ramp is essential. It starts at a low temperature to trap and focus volatile impurities at the head of the column, then gradually increases to elute the main analyte and any higher-boiling impurities.

  • MS Detector: Electron Ionization (EI) is the standard ionization technique. It creates a reproducible fragmentation pattern, or "fingerprint," for each compound. This pattern can be searched against extensive spectral libraries (like NIST) for confident identification of known impurities. For unknown impurities, the fragmentation pattern provides critical clues to its chemical structure.

Illustrative GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing gc_prep1 Dissolve ~5 mg of sample in a volatile solvent (e.g., Dichloromethane) gc_prep2 Dilute to a final concentration of ~1 mg/mL gc_prep3 Transfer to GC vial gc_analysis1 Inject sample (e.g., 1 µL) into a hot GC inlet (Split mode) gc_prep3->gc_analysis1 gc_analysis2 Separation on capillary column with temperature programming gc_analysis3 Ionization (EI) and Mass Analysis (Scan mode) gc_data1 Identify peaks by retention time and mass spectrum gc_analysis3->gc_data1 gc_data2 Search mass spectra against NIST library gc_data1->gc_data2 gc_data3 Interpret fragmentation for unknown impurities gc_data1->gc_data3

Caption: High-level workflow for GC-MS impurity identification.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 10 mL of a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate in a volumetric flask.

    • The solvent must be of high purity to avoid extraneous peaks.

    • Transfer the solution (1 mg/mL) to a standard 2 mL GC vial.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 500 amu.

  • Data Analysis:

    • Identify the main peak corresponding to 2-(4-Fluorophenyl)isonicotinaldehyde based on its retention time and mass spectrum.

    • For other peaks, perform a library search against the NIST/Wiley database.

    • For unknown peaks not found in the library, analyze the fragmentation pattern to propose a structure. For instance, the loss of a CHO group (29 amu) or a fluorophenyl group (95 amu) could be indicative of specific fragmentation pathways.

Data Presentation: GC-MS
ParameterGC-MS
Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Primary Use Identification of volatile and semi-volatile impurities.
Strengths - High sensitivity and selectivity.- Provides structural information for identification of unknowns.- Excellent for volatile impurities (e.g., residual solvents).- Extensive spectral libraries available for identification.[11]
Limitations - Not suitable for non-volatile or thermally labile compounds.- Quantification can be less precise than HPLC without careful validation and use of internal standards.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit for a specific analytical purpose.[5] For the comprehensive purity analysis of 2-(4-Fluorophenyl)isonicotinaldehyde, they are best viewed as complementary techniques.

FeatureHPLC-DADGC-MS
Quantification Primary Strength: High precision and accuracy.Secondary: Requires internal standards for best accuracy.
Identification Limited: UV spectra can suggest similarities but are not definitive.Primary Strength: Mass spectra provide structural fingerprints.
Analyte Scope Broad; excellent for non-volatile & thermally unstable compounds.Limited to volatile & thermally stable compounds.
Impurity Focus Process-related impurities, degradation products.Volatile impurities, residual solvents, thermally stable by-products.
Regulatory Role Standard for release testing (Assay/Purity).Standard for identification and structural elucidation of impurities.

Expert Insights:

  • For routine quality control (QC) and release testing, a validated HPLC-DAD method is the industry standard. Its robustness and quantitative precision are unmatched for determining the purity value that will be reported on a Certificate of Analysis.

  • GC-MS is an indispensable tool during process development and troubleshooting. When an unknown impurity appears in the HPLC chromatogram, a corresponding GC-MS analysis (if the impurity is volatile) can rapidly identify it, allowing process chemists to understand its origin and modify the synthesis to eliminate it.[12] Similarly, GC-MS is the default method for analyzing residual solvents, which are a critical class of impurities.

References

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

  • Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Google Patents. Preparation method for 4-pyridinecarboxaldehyde.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • SFU Summit. A simple HPLC method for the determination of 2,4 - dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid appli. Available from: [Link]

  • Google Patents. Process for the production of pyridine aldehydes.
  • Agilent. Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Available from: [Link]

  • ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Available from: [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available from: [Link]

  • PubMed. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Available from: [Link]

  • ResearchGate. HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Available from: [Link]

  • EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • SCION Instruments. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Available from: [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]

  • ResearchGate. (PDF) Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Available from: [Link]

  • Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

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Comparative

Benchmarking a Greener Future: A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, 2-(4-fluorophenyl)isonicotinaldehyde stands as a pivotal intermediate in the synthesis of numerous pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, 2-(4-fluorophenyl)isonicotinaldehyde stands as a pivotal intermediate in the synthesis of numerous pharmacologically active agents. Its structural motif, featuring a fluorinated phenyl ring appended to a pyridine-4-carboxaldehyde core, is a recurring theme in the design of novel therapeutics. Consequently, the development of efficient, scalable, and sustainable synthetic routes to this key building block is of paramount importance. This guide provides a comprehensive comparison of two prominent synthetic strategies: the Suzuki-Miyaura cross-coupling and the Negishi cross-coupling, offering field-proven insights and detailed experimental protocols to inform your synthetic planning.

The Strategic Importance of 2-(4-Fluorophenyl)isonicotinaldehyde

The 2-arylpyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The introduction of a 4-fluorophenyl group at the 2-position of the isonicotinaldehyde core can significantly modulate the physicochemical and pharmacological properties of a molecule. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, thereby influencing oral bioavailability. The aldehyde functionality at the 4-position serves as a versatile handle for a variety of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the rapid generation of diverse compound libraries.

Comparative Analysis of Synthetic Routes

This guide focuses on two of the most powerful and widely adopted methods for the construction of carbon-carbon bonds in the synthesis of biaryls: the Suzuki-Miyaura and Negishi cross-coupling reactions. Both methods offer distinct advantages and present unique challenges, and the optimal choice often depends on the specific requirements of the synthesis, such as substrate availability, functional group tolerance, and scalability.

Route 1: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate in the presence of a base.[2]

Causality Behind Experimental Choices:

The choice of a Suzuki-Miyaura coupling for the synthesis of 2-(4-fluorophenyl)isonicotinaldehyde is predicated on the ready availability of both coupling partners: a 2-halopyridine-4-carboxaldehyde and (4-fluorophenyl)boronic acid. The aldehyde functionality can be sensitive to certain reaction conditions; however, the mildness of many Suzuki-Miyaura protocols, often employing aqueous bases and moderate temperatures, makes it a viable option. The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent system to achieve high yields and minimize side reactions. The aldehyde group may require protection, for example as an acetal, to prevent unwanted side reactions under certain conditions, although protecting-group-free syntheses are often achievable with careful optimization.[3]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification Reactant1 2-Chloroisonicotinaldehyde Reaction Heat Reactant1->Reaction Reactant2 (4-Fluorophenyl)boronic acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Extraction Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product 2-(4-Fluorophenyl)isonicotinaldehyde Purification->Product Negishi_Workflow cluster_reactants Reactants cluster_reaction Negishi Coupling cluster_workup Work-up & Purification Reactant1 2-Bromoisonicotinaldehyde Reaction Inert Atmosphere (N2 or Ar) Heat (optional) Reactant1->Reaction Reactant2 (4-Fluorophenyl)zinc chloride Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Quenching Aqueous Quench Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-(4-Fluorophenyl)isonicotinaldehyde Purification->Product

Caption: Negishi Coupling Workflow

Quantitative Data Summary

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Starting Pyridine 2-Chloro- or 2-Bromoisonicotinaldehyde2-Bromo- or 2-Iodoisonicotinaldehyde
Arylating Agent (4-Fluorophenyl)boronic acid(4-Fluorophenyl)zinc chloride
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂, Pd(PPh₃)₄, Ni(dppf)Cl₂
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Not required (can be run under neutral conditions)
Solvent Toluene/H₂O, Dioxane/H₂O, DMFAnhydrous THF, Dioxane, DMF
Reaction Temperature 60-110 °CRoom Temperature to 80 °C
Typical Yield 70-95%75-98%
Functional Group Tolerance Good to ExcellentExcellent
Air/Moisture Sensitivity Relatively robustRequires anhydrous conditions

Experimental Protocols

Note: The following protocols are adapted from established procedures for similar 2-arylpyridine syntheses and may require optimization for the specific synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde.

Protocol 1: Suzuki-Miyaura Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

Materials:

  • 2-Chloroisonicotinaldehyde (1.0 eq)

  • (4-Fluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinaldehyde, (4-fluorophenyl)boronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(4-fluorophenyl)isonicotinaldehyde.

Protocol 2: Negishi Synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde

Materials:

  • 2-Bromoisonicotinaldehyde (1.0 eq)

  • 4-Fluorobromobenzene (1.2 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous zinc chloride (1.2 eq, solution in THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of (4-Fluorophenyl)zinc chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium to the cooled THF.

  • Add 4-fluorobromobenzene dropwise to the solution and stir for 30 minutes at -78 °C.

  • To this solution, add the anhydrous zinc chloride solution in THF dropwise and allow the mixture to warm to room temperature over 1 hour. This solution of (4-fluorophenyl)zinc chloride is used directly in the next step.

Part B: Negishi Coupling

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoisonicotinaldehyde and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in anhydrous THF.

  • To this solution, add the freshly prepared (4-fluorophenyl)zinc chloride solution from Part A via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(4-fluorophenyl)isonicotinaldehyde.

Conclusion

Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent highly effective strategies for the synthesis of 2-(4-fluorophenyl)isonicotinaldehyde. The Suzuki-Miyaura coupling offers the advantages of operational simplicity and the use of air- and moisture-stable boronic acids. In contrast, the Negishi coupling, with its more reactive organozinc nucleophile, can often be performed under milder conditions and may be more suitable for less reactive starting materials.

The choice between these two powerful methods will ultimately be guided by factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific functional groups present in the molecule. By understanding the underlying principles and practical considerations of each route, researchers can make informed decisions to efficiently and effectively synthesize this valuable building block for the advancement of drug discovery and development.

References

  • Chacko, A.-M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. The Journal of Organic Chemistry, 73(13), 4874–4881. [Link]

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde. (2010).
  • CN103044320A - Preparation method of 4-pyridylaldehyde. (2013).
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. (2017).
  • CN106565445A - Preparation method of p-fluorobenzaldehyde. (2017).
  • CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. (2017).
  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2021).
  • Gromov, S. P., & Fomina, M. V. (2009). Advances in the Synthesis of 4‐Aryl‐ and 4‐Hetarylpyridines. Russian Chemical Reviews, 77(12), 1055–1076.
  • Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • US3274206A - Process for the production of pyridine aldehydes. (1966).
  • Wang, S., Lu, H., Li, J., Zou, D., Wu, Y., & Wu, Y. (2017). Pd-catalyzed decarboxylative cross-coupling of sodium pyrimidinecarboxylates with (hetero)aryl bromides. Tetrahedron Letters, 58(28), 2723–2726.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 653–657. [Link]

  • Pothireddy, M., Hazra, G., Penke, V. B., & Dandela, R. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Chemistry of Heterocyclic Compounds, 58(5), 441-447.

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